Lucitanib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDVHEFYRIWYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147356 | |
| Record name | Lucitanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058137-23-7 | |
| Record name | Lucitanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058137-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucitanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058137237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucitanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lucitanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUCITANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP449XA4BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lucitanib's Core Mechanism of Action in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lucitanib is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critically involved in tumor angiogenesis and proliferation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in angiogenesis, focusing on its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its anti-angiogenic activity. Quantitative data on its inhibitory potency are summarized, and detailed methodologies for key in vitro and in vivo experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this compound's anti-angiogenic properties.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, invasion, and metastasis. Tumors co-opt this physiological process to secure a supply of oxygen and nutrients essential for their expansion. Key signaling pathways that drive tumor angiogenesis are primarily mediated by vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) and their respective receptor tyrosine kinases (RTKs).[1][2] this compound is a multi-kinase inhibitor designed to simultaneously block these critical pro-angiogenic pathways.[3][4]
Molecular Targets of this compound
This compound exerts its anti-angiogenic effects by potently and selectively inhibiting the tyrosine kinase activity of VEGFRs, FGFRs, and PDGFRs.[5] This multi-targeted approach is advantageous as it can overcome resistance mechanisms that may arise from the redundancy and crosstalk between these signaling pathways.[1][3]
Vascular Endothelial Growth Factor Receptors (VEGFRs)
The VEGF family of ligands and their receptors are central regulators of angiogenesis.[6] this compound inhibits VEGFR1, VEGFR2, and VEGFR3, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[7][8]
Fibroblast Growth Factor Receptors (FGFRs)
The FGF/FGFR signaling axis is another key player in tumor angiogenesis and is also implicated in tumor cell proliferation and survival.[2] this compound's inhibition of FGFR1 and FGFR2 disrupts these processes and can also counteract resistance to anti-VEGF therapies, where the FGF pathway can act as an escape mechanism.[3][4]
Platelet-Derived Growth Factor Receptors (PDGFRs)
PDGF signaling, through PDGFRα and PDGFRβ, is primarily involved in the recruitment and maturation of pericytes, which are essential for the stabilization and functionality of newly formed blood vessels.[9][10] By inhibiting PDGFRs, this compound can lead to the destabilization of the tumor vasculature.
Quantitative Inhibitory Activity
The potency of this compound against its key molecular targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values from cell-free kinase assays are summarized in the table below, demonstrating this compound's potent activity in the nanomolar range.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 7[8][11][12][13] |
| VEGFR2 | 25[8][11][12][13] |
| VEGFR3 | 10[8][11][12][13] |
| FGFR1 | 17.5[8][11][12][13] |
| FGFR2 | 82.5[8][11][12][13] |
| PDGFRα | 175[3] |
| PDGFRβ | 525[3] |
| c-KIT | 456[3] |
| CSF-1R | 5[3][13] |
Table 1: In vitro kinase inhibitory activity of this compound (IC50 values).
In cellular assays, this compound has been shown to potently inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF and bFGF, with IC50 values of 40 nM and 50 nM, respectively.[13]
Signaling Pathways Modulated by this compound
This compound's simultaneous inhibition of VEGFR, FGFR, and PDGFR signaling pathways disrupts the complex network of intracellular signaling that drives angiogenesis. The following diagrams illustrate the key pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Lucitanib's Inhibition of the FGFR1/2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of lucitanib, a potent oral tyrosine kinase inhibitor (TKI), with a specific focus on its mechanism of action against the Fibroblast Growth Factor Receptor (FGFR) 1 and 2 signaling pathways. This compound is a multi-target inhibitor that also demonstrates significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) 1-3 and Platelet-Derived Growth Factor Receptors (PDGFRs) α/β[1][2][3][4]. This dual inhibition of pro-angiogenic (VEGFR) and oncogenic driver (FGFR) pathways makes it a compound of significant interest in oncology research, particularly for tumors characterized by FGF pathway aberrations.
Core Mechanism of Action: FGFR Signaling Inhibition
The FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and survival[5]. Dysregulation of this pathway, often through gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in various cancers[1][2][5].
The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR on the cell surface. This event induces receptor dimerization and subsequent trans-phosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation creates docking sites for downstream signaling proteins, primarily activating the RAS-MAPK-ERK and PI3K-AKT pathways, which in turn promote cell proliferation and survival[5][6].
This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FGFR1 and FGFR2 tyrosine kinase domains. This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth and proliferation.
References
- 1. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Lucitanib: A Technical Guide to its VEGFR1/2/3 Kinase Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucitanib (also known as E-3810 or AL3810) is a potent, orally administered small-molecule tyrosine kinase inhibitor.[1] It selectively targets key pathways involved in tumor growth and angiogenesis, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptors (FGFR) 1 and 2, and platelet-derived growth factor receptors (PDGFR) alpha and beta.[1][2] This technical guide provides an in-depth overview of this compound's inhibitory activity against VEGFR1/2/3, detailing its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of VEGFR Signaling
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Tumors require a dedicated blood supply to grow and metastasize, making the VEGF pathway a prime target for cancer therapy.[1] this compound exerts its anti-angiogenic effects by inhibiting the three main VEGFRs:
-
VEGFR1 (Flt-1): Plays a role in the mobilization of hematopoietic stem cells and the recruitment of endothelial progenitor cells.
-
VEGFR2 (KDR/Flk-1): Considered the primary mediator of VEGF-driven angiogenic signals, including endothelial cell proliferation, migration, and survival.
-
VEGFR3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.
By binding to the ATP-binding site of these receptor tyrosine kinases, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[3] The primary downstream pathways inhibited by this compound through VEGFR blockade include the MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, differentiation, and survival.[4]
Quantitative Inhibitor Activity
This compound has demonstrated potent and selective inhibition of VEGFR1, VEGFR2, and VEGFR3 in cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) are in the nanomolar range, indicating high potency.[5]
| Target Kinase | IC50 (nM) |
| VEGFR1 | 7 |
| VEGFR2 | 25 |
| VEGFR3 | 10 |
| FGFR1 | 17.5 |
| FGFR2 | 82.5 |
Data sourced from cell-free assays.[5]
Experimental Protocols
Characterization of this compound's inhibitory activity involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Kinase Assay (General Protocol)
While the specific proprietary protocol for determining this compound's IC50 values is not publicly available, a general methodology for an in vitro kinase assay can be described. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of VEGFR1, VEGFR2, and VEGFR3.
Materials:
-
Recombinant human VEGFR1, VEGFR2, and VEGFR3 kinase domains.
-
A suitable substrate (e.g., a synthetic peptide).
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system.
-
This compound at various concentrations.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
96-well plates.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound in DMSO. Prepare solutions of the kinase, substrate, and ATP in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the different concentrations of this compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction and Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, a reagent is added to convert ADP to ATP, which then drives a luciferase reaction, and the resulting light is measured.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve.
Cellular Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of cells that are dependent on VEGF signaling, such as Human Umbilical Vein Endothelial Cells (HUVECs).[5]
Objective: To assess the anti-proliferative activity of this compound in a cellular context.
Materials:
-
HUVEC or NIH3T3 cells.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound at various concentrations.
-
Recombinant human VEGF₁₆₅ (e.g., 50 ng/mL).[5]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) colorimetric assay kit.[5]
Methodology:
-
Cell Seeding: Seed exponentially growing HUVEC or NIH3T3 cells into 96-well plates at a density of 3,000 to 6,000 cells per well in 100 µL of complete medium.[5]
-
Cell Attachment: Allow the cells to attach and grow for 24 hours.[5]
-
Treatment: Expose the cells to different concentrations of this compound in the presence or absence of VEGF₁₆₅ (50 ng/mL).[5]
-
Incubation: Incubate the cells for 72 hours.[5]
-
Viability Assessment: Evaluate the anti-proliferative effect using an MTS colorimetric assay, which measures the metabolic activity of viable cells.[5]
-
Data Analysis: Determine the concentration of this compound that inhibits cell proliferation by 50% (GI50) by plotting cell viability against the drug concentration.
Visualizations
VEGFR Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits VEGFR signaling by blocking receptor autophosphorylation.
Experimental Workflow for In Vitro Kinase Assay
Caption: A typical workflow for determining the IC50 of this compound in an in vitro kinase assay.
Logical Relationship of this compound's Activity Characterization
Caption: The logical progression of testing this compound's anti-angiogenic activity.
Clinical Significance and Conclusion
This compound's potent inhibition of VEGFR1, 2, and 3, in addition to its activity against FGFRs and PDGFRs, makes it a promising anti-cancer agent.[1] Its mechanism of action, centered on disrupting tumor angiogenesis and directly inhibiting tumor cell proliferation in FGF-driven tumors, has been validated in preclinical models and early-phase clinical trials.[6][7] Clinical studies have shown modest antitumor activity in certain patient populations, such as those with HR+/HER2- metastatic breast cancer, particularly with FGFR1 amplification.[4][8] However, significant toxicity, notably hypertension and proteinuria, has also been observed, consistent with its potent anti-VEGFR activity.[4][8]
This technical guide provides a comprehensive overview of the core VEGFR inhibitory activity of this compound. The provided data and methodologies serve as a valuable resource for researchers and professionals in the field of oncology drug development, facilitating a deeper understanding of this multi-kinase inhibitor and its therapeutic potential.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound for the Treatment of HR+/HER2- Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Downstream Effects of Lucitanib on PDGFRα/β Signaling: A Technical Guide
For Immediate Release
[City, State] – [Date] – Lucitanib, a potent oral inhibitor of multiple receptor tyrosine kinases, demonstrates significant activity against Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ). This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by this compound, offering valuable insights for researchers, scientists, and drug development professionals. Through a comprehensive review of preclinical and clinical data, this document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.
This compound is a multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and PDGFRs, all of which are crucial mediators of tumor growth, angiogenesis, and metastasis.[1][2][3][4][5][6] Its action on PDGFRα and PDGFRβ disrupts key cellular processes by interfering with the downstream signaling pathways that regulate cell proliferation, survival, and migration.
Core Mechanism of Action
Upon binding of their cognate ligands (PDGFs), PDGFRα and PDGFRβ dimerize and undergo autophosphorylation of specific tyrosine residues within their intracellular domains. This activation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, thereby initiating a cascade of downstream signaling events. The primary pathways activated by PDGFRs include the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[7][8][9][10] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the PDGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound against various kinases has been determined through in vitro assays. While specific IC50 values for the downstream effectors of PDGFRα/β are not consistently reported in publicly available literature, the inhibitory concentrations against the primary targets provide a strong indication of its efficacy.
| Target | IC50 (nM) |
| VEGFR1 | 7 |
| VEGFR2 | 25 |
| VEGFR3 | 10 |
| FGFR1 | 17.5 |
| FGFR2 | 82.5 |
| PDGFRα/β | <100 |
Note: The IC50 for PDGFRα/β is reported as being in the nanomolar range, with a dissociation constant (Kd) of <100 nM.[4][11] Further studies are required to delineate the precise IC50 values for downstream signaling molecules.
Preclinical studies have demonstrated that the combination of this compound with PI3K/AKT/mTOR inhibitors results in synergistic antitumor activity, suggesting that this compound's inhibition of upstream PDGFR signaling effectively sensitizes cancer cells to agents targeting these downstream pathways.[12]
Signaling Pathway Diagrams
To visually represent the mechanism of this compound's action, the following diagrams illustrate the PDGFRα/β signaling cascade and the points of inhibition by the drug.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. A Phase Ib Study of this compound (AL3810) in a Cohort of Patients with Recurrent and Metastatic Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study to Assess the Safety and Efficacy of the VEGFR-FGFR-PDGFR Inhibitor, this compound, Given to Patients With Metastatic Breast Cancer | Clinical Research Trial Listing [centerwatch.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What are the therapeutic candidates targeting PDGFR? [synapse.patsnap.com]
- 9. What PDGFRα inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
The Discovery and Development of Lucitanib: A Multi-Kinase Inhibitor Targeting Angiogenesis and Tumor Growth
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lucitanib (also known as E-3810 or AL3810) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases crucial for tumor growth and angiogenesis. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and developmental history. This compound's unique targeting profile against Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-3), and Platelet-Derived Growth Factor Receptors (PDGFRα/β) positions it as a significant agent in the landscape of targeted cancer therapies.
Introduction: The Rationale for Multi-Kinase Inhibition
Solid tumors rely on a complex network of signaling pathways to sustain their growth, proliferation, and metastasis. Among these, angiogenesis—the formation of new blood vessels—is a critical process, primarily driven by the VEGF and FGF signaling pathways. The PDGFR pathway also plays a vital role in tumor microenvironment modulation and angiogenesis. Simultaneous inhibition of these pathways presents a compelling therapeutic strategy to overcome resistance mechanisms and achieve more durable anti-tumor responses. This compound was developed to address this by concurrently targeting these key pro-oncogenic and pro-angiogenic pathways.
Discovery and Corporate Development
This compound was originally discovered by Advenchen Laboratories. Subsequently, its development was advanced by Clovis Oncology, which acquired the global development and commercial rights (excluding China). In China, HaiHe Biopharma is responsible for the clinical development, manufacturing, and commercialization of this compound. The development of this compound has been a collaborative effort involving multiple research institutions and pharmaceutical companies. As an investigational drug, this compound is not yet approved by the U.S. Food and Drug Administration (FDA).
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFRs, FGFRs, and PDGFRs. This multi-targeted approach disrupts downstream signaling cascades involved in cell proliferation, survival, migration, and angiogenesis.
Inhibition of VEGFR Signaling
By targeting VEGFR1, VEGFR2, and VEGFR3, this compound blocks the signaling initiated by VEGF ligands. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis and starving the tumor of essential nutrients and oxygen.
Inhibition of FGFR Signaling
This compound's inhibition of FGFR1, FGFR2, and FGFR3 is particularly relevant in tumors with FGFR pathway aberrations, such as gene amplification or mutations. Dysregulation of FGFR signaling can drive tumor cell proliferation and survival. This compound's activity against these receptors directly counteracts these oncogenic signals.
Inhibition of PDGFR Signaling
The inhibition of PDGFRα and PDGFRβ by this compound impacts the tumor microenvironment, including pericyte function and interstitial fluid pressure, further contributing to the disruption of tumor vasculature and growth.
Figure 1: this compound's Mechanism of Action.
Preclinical Development
The preclinical evaluation of this compound demonstrated its potent and selective inhibitory activity against its target kinases and its anti-tumor efficacy in various cancer models.
Kinase Inhibition Profile
Biochemical assays were conducted to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases. These studies confirmed its high potency against VEGFR and FGFR family members.
| Kinase Target | IC50 (nM) |
| VEGFR1 | 7 |
| VEGFR2 | 25 |
| VEGFR3 | 10 |
| FGFR1 | 17.5 |
| FGFR2 | 82.5 |
| CSF-1R | 5 |
| PDGFRα | 175 |
| c-Kit | 456 |
| PDGFRβ | 525 |
| Table 1: In vitro kinase inhibitory activity of this compound.[1] |
In Vitro Cellular Assays
The biological activity of this compound was assessed in various cell-based assays, demonstrating its ability to inhibit key cellular processes involved in tumor growth and angiogenesis.
This compound's anti-angiogenic potential was evaluated by its ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF and basic FGF (bFGF).
Experimental Protocol: HUVEC Proliferation Assay (MTS-based)
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of 3,000 to 6,000 cells per well in complete medium and allowed to adhere for 24 hours.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound, with or without the addition of stimulating factors such as VEGF (50 ng/mL) or bFGF (20 ng/mL).
-
Incubation: The plates are incubated for 72 hours.
-
MTS Assay: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.
-
Data Acquisition: The absorbance is measured at approximately 490 nm using a microplate reader. The results are expressed as a percentage of the proliferation of untreated control cells.
This compound potently inhibited VEGF- and bFGF-stimulated HUVEC proliferation with IC50 values of 40 nM and 50 nM, respectively.[1]
Figure 2: HUVEC Proliferation Assay Workflow.
In Vivo Tumor Models
The anti-tumor efficacy of this compound was evaluated in various human tumor xenograft models in immunocompromised mice. These studies demonstrated dose-dependent tumor growth inhibition across a range of cancer types.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Human tumor cells (e.g., NCI-H1581 lung cancer cells) are cultured, harvested, and resuspended in an appropriate medium, sometimes mixed with Matrigel.
-
Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally, typically once daily, at various dose levels (e.g., 2.5, 5, 10, 20 mg/kg/day).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
In a xenograft model using FGFR1-amplified NCI-H1581 lung cancer cells, oral administration of this compound at 5, 10, and 20 mg/kg/day resulted in significant tumor growth inhibition.[2] this compound has also shown a broad spectrum of activity in xenograft models of colon, ovarian, and renal carcinomas.[3]
Clinical Development
This compound has been evaluated in several clinical trials across various solid tumors. The clinical development program has focused on identifying the optimal dose and schedule, as well as determining its efficacy in specific patient populations.
Phase I/IIa First-in-Human Study (NCT01283945)
This open-label, dose-escalation study was designed to determine the maximum tolerated dose (MTD), recommended dose, safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[4]
-
Dose Escalation: Doses ranging from 5 to 30 mg once daily were evaluated.[4]
-
MTD and Recommended Dose: The MTD was determined, and a recommended dose for further studies was established. Dose-limiting toxicities were primarily related to VEGF inhibition.[4]
-
Efficacy: Clinical activity was observed, with partial responses seen in various tumor types. Notably, in patients with FGF-aberrant breast cancer, the objective response rate (ORR) was 50% (6 out of 12 patients), with a median progression-free survival (PFS) of 40.4 weeks.[4][5] In a broader group of patients with angiogenesis-sensitive tumors, the ORR was 26%, with a median PFS of 25 weeks.[4][6]
-
Safety: The most common treatment-related adverse events included hypertension, asthenia, and proteinuria.[4]
Phase II FINESSE Study in Metastatic Breast Cancer (NCT02053636)
The FINESSE trial was a multicenter, open-label, phase II study that evaluated the efficacy and safety of single-agent this compound in patients with HR+/HER2- metastatic breast cancer, stratified into three cohorts based on FGFR1 and 11q amplification status.[2]
| Cohort | Genetic Profile | Number of Patients | Objective Response Rate (ORR) |
| 1 | FGFR1 amplified | 32 | 19% |
| 2 | FGFR1 non-amplified, 11q amplified | 18 | 0% |
| 3 | FGFR1 and 11q non-amplified | 26 | 15% |
| Table 2: Efficacy of this compound in the FINESSE Study.[2] |
Exploratory biomarker analyses suggested that patients with high-level FGFR1 amplification or high FGFR1 expression may derive greater benefit from this compound treatment.[2] The most frequent adverse events were hypertension (87%), hypothyroidism (45%), nausea (33%), and proteinuria (32%).[2][7]
Other Clinical Investigations
This compound has also been investigated in other solid tumors, including non-small cell lung cancer and nasopharyngeal carcinoma, both as a monotherapy and in combination with other agents.[6][8][9]
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has an oral bioavailability suitable for once-daily dosing.
| Parameter | Value |
| Tmax (Time to maximum concentration) | - |
| Cmax (Maximum concentration) | Dose-dependent increase |
| AUC (Area under the curve) | Dose-dependent increase |
| t1/2 (Half-life) | 31-40 hours |
| Table 3: Pharmacokinetic Parameters of this compound.[4] |
A population pharmacokinetic model described this compound's pharmacokinetics as a two-compartment model with zero-order release, first-order absorption, and first-order elimination.
Conclusion and Future Directions
This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting key pathways in tumor growth and angiogenesis. Preclinical studies have demonstrated its potent anti-tumor activity, which has been translated into clinical responses in various solid tumors, particularly those with FGF pathway aberrations. While clinical development is ongoing to further define its role in oncology, this compound's unique targeting profile holds the potential to offer a valuable therapeutic option for patients with difficult-to-treat cancers. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to this compound and exploring rational combination therapies to enhance its anti-tumor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Phase I/IIa study evaluating the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase Ib Study of this compound (AL3810) in a Cohort of Patients with Recurrent and Metastatic Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the Treatment of HR+/HER2- Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First patient dosed in the Phase Ib clinical trial of this compound by HaiHe Biopharma combined with Toripalimab [haihepharma.com]
- 9. Orphanet : Research and trials [orpha.net]
In Vitro Characterization of Lucitanib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Lucitanib, a potent oral inhibitor of multiple receptor tyrosine kinases. The document outlines the inhibitory activity of this compound against its key targets, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). Its inhibitory effects on other kinases, such as Platelet-Derived Growth Factor Receptors (PDGFRs) and Colony-Stimulating Factor 1 Receptor (CSF-1R), have also been characterized. The following tables summarize the in vitro inhibitory activities of this compound.
Table 1: IC50 Values of this compound Against Primary Kinase Targets
| Target | IC50 (nM) | Assay Type |
| VEGFR1 | 7 | Cell-free kinase assay |
| VEGFR2 | 25 | Cell-free kinase assay |
| VEGFR3 | 10 | Cell-free kinase assay |
| FGFR1 | 17.5 | Cell-free kinase assay |
| FGFR2 | 82.5 | Cell-free kinase assay |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free system.[1]
Table 2: Inhibitory Activity of this compound Against Other Kinase Targets
| Target | Inhibition Metric | Value (µM) |
| PDGFRα | Ki | 0.11 |
| PDGFRβ | IC50 | 0.525 |
| CSF-1R | IC50 | 0.005 |
| c-KIT | IC50 | 0.456 |
Ki values represent the inhibition constant, and IC50 values represent the half-maximal inhibitory concentration.
Key Signaling Pathways Targeted by this compound
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration. The primary pathways affected are the VEGFR and FGFR signaling cascades.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR) triggers a signaling cascade that is crucial for angiogenesis. This compound inhibits the autophosphorylation of VEGFR, thereby blocking downstream signaling.
Caption: VEGFR signaling pathway and the inhibitory action of this compound.
FGFR Signaling Pathway
Fibroblast Growth Factor (FGF) signaling is also critical for tumor cell proliferation and survival. This compound's inhibition of FGFR blocks these downstream effects.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against its target kinases (e.g., VEGFR2, FGFR1). Specific conditions may vary depending on the kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA).[2] A 1X working solution is prepared by dilution in water.
-
Reconstitute the recombinant kinase (e.g., human VEGFR2 or FGFR1) in 1X kinase buffer to the desired concentration.
-
Prepare a stock solution of the substrate (e.g., Poly(Glu,Tyr) 4:1) in water.
-
Prepare a stock solution of ATP in water.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in 1X kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the 1X kinase buffer.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Add the diluted kinase to all wells except the "blank" controls.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.[3][4]
-
The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
HUVEC Proliferation Assay
This assay measures the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with pro-angiogenic factors like VEGF or basic FGF (bFGF).
References
Lucitanib's Activity in FGF-Aberrant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and clinical activity of lucitanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-3), and platelet-derived growth factor receptors (PDGFRα/β), with a specific focus on its efficacy in cancers harboring fibroblast growth factor (FGF) pathway aberrations.[1][2]
Core Mechanism of Action
This compound exerts its anti-tumor effects through the simultaneous inhibition of multiple critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[2] In FGF-aberrant cancers, where tumor growth is driven by alterations in FGF receptors, this compound's targeted inhibition of FGFR1-3 is a key mechanism of its therapeutic action.[3][4] The dual blockade of both VEGFR and FGFR pathways may offer a synergistic anti-tumor effect, addressing both direct tumor proliferation and the blood supply that sustains it.[3][4]
Preclinical Activity of this compound
In vitro and in vivo studies have demonstrated this compound's potent activity against cancer models with FGF aberrations.
In Vitro Potency
This compound has shown significant growth-inhibitory effects in various cancer cell lines with FGFR1 amplification or FGFR2 mutations/amplification.[3][4] The half-maximal inhibitory concentrations (IC50) highlight its potency in these genetically defined contexts.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | This compound IC50 (µM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplified | 0.14 |
| DMS114 | Lung Cancer | FGFR1 Amplified | Not Specified, but among the most sensitive |
| Other Lung Cancer Lines | Lung Cancer | Lower FGFR1 copy number (≤2) | Higher IC50 values |
| FGFR1 amplified and FGFR2 amplified or mutated cancer cell lines | Various | FGFR1 amplified, FGFR2 amplified or mutated | 0.045–3.16 |
| Tumor type cell lines with wt FGFR1 and wt FGFR2 | Various | Wild-type FGFR1 and FGFR2 | 3–23 |
Data sourced from multiple preclinical studies.[4][5]
In Vivo Efficacy in Xenograft Models
Animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with this compound treatment, particularly in models with FGFR1 amplification.[3][5]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Cancer Type | FGFR Status | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (T/C%) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplified | 5 | 24 |
| NCI-H1581 | Lung Cancer | FGFR1 Amplified | 10 | 21 |
| NCI-H1581 | Lung Cancer | FGFR1 Amplified | 20 | 16 |
| DMS114 | Lung Cancer | FGFR1 Amplified | 5 | 20 |
| H1299 | Lung Cancer | FGFR1 Non-amplified | 5 | 41 |
T/C% represents the median tumor volume of the treated group divided by the median tumor volume of the control group. Data from studies in nude mice bearing xenografts.[5][6]
Clinical Activity and Patient Response
Clinical trials have evaluated the efficacy and safety of this compound in patients with advanced solid tumors, including those with FGF pathway alterations.
Trials in FGF-Aberrant Breast Cancer
Multiple studies have investigated this compound in metastatic breast cancer patients with FGF aberrations, such as FGFR1 amplification or amplification of the 11q13 locus containing FGF ligands.[1][7]
Table 3: Clinical Efficacy of this compound in FGF-Aberrant Breast Cancer
| Study Phase | Patient Population | FGF Aberration | Key Efficacy Endpoint | Result |
| Phase I/II (First-in-Human) | Heavily pretreated metastatic breast cancer | FGFR1 or FGF3/4/19 gene amplification | Overall Response Rate (ORR) | 50% (6/12 patients) |
| Phase I/II (First-in-Human) | Heavily pretreated metastatic breast cancer | FGFR1 or FGF3/4/19 gene amplification | Median Progression-Free Survival (PFS) | 40.4 weeks |
| Phase II (FINESSE) | HR+/HER2- metastatic breast cancer | FGFR1 amplified | Overall Response Rate (ORR) | 19% |
| Phase II (FINESSE) - Exploratory Analysis | HR+/HER2- metastatic breast cancer | High-level FGFR1 amplification (≥4 copy-number variation) | Overall Response Rate (ORR) | 22% (vs. 9% in those without high amplification) |
| Phase II (FINESSE) - Exploratory Analysis | HR+/HER2- metastatic breast cancer | High expression of FGFR1 (IHC, H-score ≥50) | Overall Response Rate (ORR) | 25% (vs. 8% in FGFR1-low cancers) |
Data compiled from various clinical trial reports.[1]
Trials in Other FGF-Aberrant Cancers
This compound has also been investigated in other solid tumors with FGF pathway alterations, such as non-small cell lung cancer (NSCLC).[2][8] A Phase 2 study was initiated to assess this compound in patients with FGFR1-amplified squamous NSCLC.[2][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings.
In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines with known FGFR status are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cell lines are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses, typically once daily. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Endpoint: The study concludes after a predetermined period or when tumors in the control group reach a maximum size. Tumor growth inhibition is calculated.[9]
Clinical Trial Protocol for FGF-Aberrant Cancers (General Framework)
-
Patient Selection: Patients with advanced or metastatic solid tumors who have progressed on standard therapies are screened.[7][8] Key inclusion criteria often include histologically confirmed malignancy with a documented FGF pathway aberration (e.g., FGFR1 amplification determined by FISH).[7][8][10]
-
Study Design: Studies are often designed as open-label, single-arm, or randomized phase II trials.[7][8]
-
Treatment: this compound is administered orally at a specified starting dose and schedule (e.g., 10 or 15 mg once daily).[7][11]
-
Efficacy Assessment: Tumor responses are evaluated according to RECIST criteria at baseline and regular intervals.[8] Primary endpoints typically include Overall Response Rate (ORR).[8] Secondary endpoints may include Progression-Free Survival (PFS), Duration of Response (DoR), and Overall Survival (OS).[7]
-
Safety Monitoring: Adverse events are monitored and graded according to standard criteria (e.g., CTCAE).[11] Common adverse events include hypertension, hypothyroidism, nausea, and proteinuria.[1][11]
Visualizing the Core Concepts
FGF Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits FGFR and VEGFR signaling pathways.
Preclinical Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Clovis Oncology Announces First Patient Enrolled In this compound Phase 2 Study In Squamous Non-small Cell Lung Cancer - BioSpace [biospace.com]
- 3. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. A Study to Assess the Safety and Efficacy of the VEGFR-FGFR-PDGFR Inhibitor, this compound, Given to Patients With Metastatic Breast Cancer | Clinical Research Trial Listing [centerwatch.com]
- 11. researchgate.net [researchgate.net]
Lucitanib: A Multi-Kinase Inhibitor Modulating the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lucitanib is a potent, oral, multi-kinase inhibitor that targets key signaling pathways involved in tumor angiogenesis, proliferation, and immune evasion. By selectively inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-3), and Platelet-Derived Growth Factor Receptors (PDGFRα/β), this compound exerts a multi-faceted anti-cancer effect. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating the tumor microenvironment (TME), and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Introduction to this compound
This compound (formerly E-3810) is a small molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in a range of preclinical models and clinical trials.[1][2] Its primary mechanism of action is the potent and selective inhibition of key receptor tyrosine kinases that are critical drivers of tumor progression.[3][4] The dual targeting of both pro-angiogenic and oncogenic growth factor pathways positions this compound as a promising therapeutic agent for various solid tumors.[2][5]
Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound's efficacy stems from its ability to simultaneously block multiple critical signaling pathways. The inhibitory activity of this compound against its primary targets is summarized in the table below.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Reference(s) |
| VEGFR1 | 7 | [3][4] |
| VEGFR2 | 25 | [3][4] |
| VEGFR3 | 10 | [3][4] |
| FGFR1 | 17.5 | [3][4] |
| FGFR2 | 82.5 | [3][4] |
| FGFR3 | 237.5 | [6] |
| PDGFRα | 175 | [6] |
| PDGFRβ | 525 | [6] |
| c-Kit | 456 | [6] |
| CSF-1R | 5 | [3] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.
The inhibition of these kinases disrupts downstream signaling cascades, including the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7]
Modulation of the Tumor Microenvironment
Beyond its direct anti-angiogenic and anti-proliferative effects, this compound significantly modulates the TME, transforming it from an immunosuppressive to an immune-permissive state. This immunomodulatory activity is a key component of its anti-tumor efficacy.
Impact on Angiogenesis and Vascular Normalization
By potently inhibiting VEGFR signaling, this compound disrupts the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[1][8] Furthermore, this compound can induce vascular normalization, a process that leads to a more organized and less leaky tumor vasculature. This can improve the delivery of other therapeutic agents and facilitate the infiltration of immune cells into the tumor.
Reprogramming the Immune Landscape
This compound has been shown to favorably alter the composition of immune cells within the TME.
-
Increased T-Cell Infiltration: this compound treatment leads to an increase in the number of tumor-infiltrating CD3+, CD4+, and particularly CD8+ cytotoxic T-lymphocytes.[9][10] This influx of effector T-cells is critical for mounting an effective anti-tumor immune response.
-
Macrophage Depletion: this compound depletes F4/80+ tumor-associated macrophages (TAMs).[9] TAMs are often associated with an immunosuppressive M2 phenotype that promotes tumor growth and metastasis. Their reduction by this compound contributes to a more pro-inflammatory and anti-tumorigenic microenvironment.
Preclinical Efficacy
This compound has demonstrated robust anti-tumor activity as a monotherapy and in combination with other agents in various preclinical cancer models.
In Vivo Tumor Growth Inhibition
This compound has shown dose-dependent tumor growth inhibition in a variety of xenograft and syngeneic models.
Table 2: Summary of this compound's In Vivo Anti-Tumor Efficacy
| Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| H1581 (FGFR1 amplified) | Lung Cancer | 5 mg/kg, PO, QD | T/C = 24% | [11] |
| DMS114 (FGFR1 amplified) | Lung Cancer | 5 mg/kg, PO, QD | T/C = 20% | [11] |
| H1299 (FGFR1 non-amplified) | Lung Cancer | 5 mg/kg, PO, QD | T/C = 41% | [11] |
| SNU16 (FGFR2 amplified) | Gastric Cancer | 10 mg/kg, PO, QD | T/C = 16% | [11] |
| MNK45 (FGFR2 wt) | Gastric Cancer | 10 mg/kg, PO, QD | T/C = 10% | [11] |
| HEC1A (FGFR2 wt) | Endometrial Cancer | 10 mg/kg, PO, QD | T/C = 12% | [11] |
| MFE296 (FGFR2 mutated) | Endometrial Cancer | 10 mg/kg, PO, QD | T/C = 22% | [11] |
| H22 | Hepatocellular Carcinoma | 10 mg/kg, PO, QD | 58.6% TGI | [7] |
| CT26 | Colon Cancer | 10 mg/kg, PO, QD | Significant TGI | [9][10] |
| MC38 | Colon Cancer | 10 mg/kg, PO, QD | 100% TGI (at day 11) | [10] |
T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater anti-tumor activity.
Combination Therapy with Immune Checkpoint Inhibitors
The immunomodulatory effects of this compound make it an excellent candidate for combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1 antibodies.
Table 3: Efficacy of this compound in Combination with Anti-PD-1
| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |
| H22 | This compound (10 mg/kg) + anti-PD-1 (5 mg/kg) | 81.4% | [7] |
| H22 | This compound (10 mg/kg) | 58.6% | [7] |
| H22 | anti-PD-1 (5 mg/kg) | 50.4% | [7] |
| MC38 | This compound + anti-PD-1 | Enhanced anti-tumor activity over single agents | [9][10] |
| CT26 | This compound + anti-PD-1 | Enhanced anti-tumor activity over single agents | [9][10] |
These studies demonstrate that this compound can potentiate the anti-tumor effects of ICIs, leading to more durable responses.
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies of this compound.
In Vivo Tumor Models
-
Cell Lines and Culture:
-
CT26 (murine colon carcinoma), MC38 (murine colon adenocarcinoma), and H22 (murine hepatocellular carcinoma) cells are commonly used.
-
Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Animal Models:
-
Syngeneic models utilize immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for MC38) to enable the study of immune interactions.
-
Xenograft models may use immunodeficient mice (e.g., nude or SCID) for the engraftment of human tumor cell lines.
-
-
Tumor Implantation:
-
Treatment Administration:
-
This compound is typically formulated in a vehicle such as 0.5% methylcellulose and administered orally (p.o.) once daily (QD).[14]
-
Anti-PD-1 antibodies are administered intraperitoneally (i.p.) or intravenously (i.v.) on a specified schedule (e.g., twice weekly).
-
-
Tumor Growth Measurement:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.[7]
-
Analysis of Tumor-Infiltrating Immune Cells
-
Flow Cytometry:
-
Tumors are harvested, dissociated into single-cell suspensions using enzymatic digestion (e.g., collagenase, DNase).[9][15]
-
Cells are stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations.
-
A typical panel for T-cell analysis might include antibodies against CD45, CD3, CD4, CD8, and markers of activation or exhaustion like PD-1, TIM-3, and Ki67.[15][16]
-
A panel for myeloid cells might include CD45, CD11b, F4/80 (for macrophages), Ly6G (for neutrophils), and Ly6C (for monocytes).[9]
-
Data is acquired on a flow cytometer and analyzed using software like FlowJo to quantify the percentage and absolute numbers of different immune cell subsets.[5][15]
-
Gene Expression Analysis
-
NanoString nCounter Analysis:
-
RNA is extracted from tumor tissue.
-
Gene expression is profiled using a multiplexed hybridization-based assay, such as the NanoString PanCancer Immune Profiling Panel.[17][18] This panel includes genes related to various immune cell types, immune checkpoints, and inflammatory pathways.
-
Data is normalized using housekeeping genes and analyzed to identify differentially expressed genes and enriched pathways between treatment groups.[15]
-
Clinical Development and Future Directions
This compound has been evaluated in several clinical trials for various solid tumors, including breast cancer, lung cancer, and nasopharyngeal carcinoma.[5][6][19] The clinical activity observed, particularly in patients with FGF pathway-aberrant tumors, supports its targeted mechanism of action.[19] The immunomodulatory properties of this compound strongly suggest its potential for combination with immunotherapies to enhance anti-tumor responses and overcome resistance. Further clinical investigation of these combination strategies is warranted.
Conclusion
This compound is a promising multi-kinase inhibitor with a dual mechanism of action that targets both tumor angiogenesis and proliferation, and favorably modulates the tumor microenvironment. Its ability to increase the infiltration of cytotoxic T-cells and deplete immunosuppressive macrophages provides a strong rationale for its use in combination with immune checkpoint inhibitors. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation and clinical development of this compound as a novel cancer therapeutic.
References
- 1. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ultivue.com [ultivue.com]
- 3. NanoString nCounter Gene Expression CodeSet RNA Hybridization Protocol [protocols.io]
- 4. d-nb.info [d-nb.info]
- 5. First patient dosed in the Phase Ib clinical trial of this compound by HaiHe Biopharma combined with Toripalimab [haihepharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jove.com [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aboutthathealth.com [aboutthathealth.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. selleckchem.com [selleckchem.com]
- 15. nanostring.com [nanostring.com]
- 16. Quantitative multiplex immunofluorescence analysis identifies infiltrating PD1+ CD8+ and CD8+ T cells as predictive of response to neoadjuvant chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bionews.com [bionews.com]
- 18. nanostring.com [nanostring.com]
- 19. A Phase Ib Study of this compound (AL3810) in a Cohort of Patients with Recurrent and Metastatic Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determining the IC50 of Lucitanib using an MTS Assay
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Lucitanib in cancer cell lines using a colorimetric MTS assay. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a potent, oral, next-generation inhibitor of vascular endothelial growth factor receptors 1-3 (VEGFR1-3), platelet-derived growth factor receptors alpha and beta (PDGFRα/β), and fibroblast growth factor receptors 1-3 (FGFR1-3). It is an angiogenesis inhibitor, meaning it targets the growth of blood vessels that supply tumors. The MTS assay is a widely used, reliable method for assessing cell viability and proliferation, making it suitable for determining the cytotoxic effects of compounds like this compound.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by simultaneously blocking key signaling pathways involved in tumor angiogenesis and growth. The diagram below illustrates the primary targets of this compound.
Caption: this compound's mechanism of action targeting key signaling pathways.
Experimental Protocol: MTS Assay for this compound IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound.
Materials
-
Cancer cell line of interest (e.g., breast, lung, colorectal cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow
The following diagram provides a visual overview of the experimental procedure.
Caption: Workflow for the MTS assay to determine this compound's IC50.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of treated wells) / (Absorbance of vehicle control wells)] x 100
-
-
IC50 Determination:
-
Plot the percentage viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Expected IC50 Values
The IC50 of this compound can vary significantly depending on the cancer cell line. Below is a table summarizing reported IC50 values for this compound in different cell lines.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 11 | S. Vidal et al., Mol Cancer Ther, 2018 |
| SUM149 | Inflammatory Breast Cancer | 20 | S. Vidal et al., Mol Cancer Ther, 2018 |
| H3122 | Non-Small Cell Lung Cancer | 24 | S. Wu et al., Cancer Sci, 2020 |
| HCT116 | Colorectal Carcinoma | 31 | A. S. Kiselyov et al., ACS Med Chem Lett, 2015 |
| A549 | Lung Carcinoma | 56 | A. S. Kiselyov et al., ACS Med Chem Lett, 2015 |
Troubleshooting
-
High background: Ensure proper washing steps and avoid contamination.
-
Low signal: Increase cell seeding density or MTS incubation time.
-
Inconsistent results: Ensure accurate pipetting and uniform cell seeding. Check for DMSO toxicity at higher concentrations.
These application notes provide a comprehensive guide for the determination of this compound's IC50 using an MTS assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible results for their drug development studies.
Application Notes and Protocols for Oral Administration of Lucitanib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Lucitanib, a potent multi-tyrosine kinase inhibitor, in preclinical mouse models. The included protocols are designed to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.
Introduction
This compound is a novel, orally administered small-molecule that selectively targets the tyrosine kinase activity of vascular endothelial growth factor receptors 1-3 (VEGFR1-3), fibroblast growth factor receptors 1-3 (FGFR1-3), and platelet-derived growth factor receptors alpha and beta (PDGFRα/β).[1][2][3][4] By inhibiting these key signaling pathways, this compound disrupts tumor angiogenesis, proliferation, and survival, making it a promising agent for cancer therapy.[1][5] Preclinical studies in various mouse xenograft models have demonstrated its dose-dependent anti-tumor activity.[3][6]
Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for tumor growth and vascularization. The inhibition of VEGFRs leads to a potent anti-angiogenic effect, cutting off the tumor's blood supply.[1] Concurrently, targeting FGFRs, which are often amplified or mutated in various cancers, directly inhibits tumor cell proliferation and survival.[3][4][6] The dual inhibition of both VEGFR and FGFR pathways may offer a therapeutic advantage, especially in tumors dependent on FGFR signaling.[3][4][6]
Signaling Pathway Inhibition by this compound
Experimental Protocols
The following protocols are based on established methodologies for the oral administration of this compound in mouse xenograft models.[3][6]
Materials
-
This compound (E-3810)
-
Vehicle: 0.5% Methocel
-
Female NCr-nu/nu mice (6-8 weeks old)[7]
-
Cancer cell lines for xenograft implantation (e.g., H1581, DMS114, H1299, MFE296, SNU16, MNK45, HEC1A)[6]
-
Calipers for tumor measurement
-
Oral gavage needles
-
Standard animal housing and care facilities
Experimental Workflow
1. Preparation of this compound Formulation
-
Calculate the required amount of this compound based on the number of mice, their average weight, and the desired dose.
-
Prepare a 0.5% Methocel solution as the vehicle.
-
Suspend the calculated amount of this compound in the vehicle to achieve the final desired concentrations (e.g., for doses of 2.5, 5, 10, and 20 mg/kg).
-
Ensure the suspension is homogenous before each administration.
2. Xenograft Tumor Model Establishment
-
Subcutaneously implant tumor cells or tumor fragments into the flanks of nude mice.[3][6]
-
Allow tumors to grow to a volume of approximately 200-250 mm³.[3][6]
-
Measure tumor volumes using calipers with the formula: (length [mm] × width [mm]²) / 2.[6]
-
Randomize mice into treatment and control groups (typically 8-10 mice per group).[3][6]
3. Oral Administration of this compound
-
Administer this compound or vehicle orally once daily (QD) via gavage.[3][6]
-
The volume of administration should be adjusted based on the individual mouse's body weight.
-
Continue daily treatment for the duration of the study (e.g., 30 days).[3][6]
4. Monitoring and Endpoint
-
Measure tumor volume and body weight twice weekly.[6]
-
Monitor the general health and well-being of the animals daily.
-
Euthanize animals when the primary tumor volume exceeds 10% of the body weight or at the end of the study period.[6]
-
For pharmacokinetic studies, blood and tumor samples can be collected at various time points after the last dose (e.g., 1, 2, 4, 8, and 24 hours).[6]
Data Presentation
Table 1: In Vivo Antitumor Activity of this compound in Xenograft Models
The antitumor activity of this compound is often expressed as the percentage of tumor growth inhibition (T/C%), calculated as (median volume of treated tumors / median volume of control tumors) × 100.[6]
| Tumor Model (Cancer Type) | FGFR Status | This compound Dose (mg/kg, QD) | Best T/C% | Reference |
| H1299 (NSCLC) | FGFR1 wt | 5 | 41% | [6] |
| H1581 (NSCLC) | FGFR1 amplified | 5 | 24% | [6] |
| DMS114 (SCLC) | FGFR1 amplified | 5 | 20% | [6] |
| HEC1A (Endometrial) | FGFR2 wt | 20 | Tumor Regressions | [6][8] |
| MNK45 (Gastric) | FGFR2 wt | 20 | Tumor Regressions | [6][8] |
Table 2: Pharmacokinetic Parameters of this compound in Tumor-Bearing Mice
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion of this compound. After 12 consecutive daily oral administrations, plasma and tumor concentrations were measured.[6]
| Xenograft Model | Dose (mg/kg, QD) | Time Post-Dose (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) | Reference |
| H1299 | 2.5 | 4 | ~100 | ~200 | [6] |
| H1299 | 20 | 4 | ~1000 | ~2000 | [6] |
| H1581 | 5 | 1 | ~400 | ~500 | [6] |
| H1581 | 20 | 1 | ~1500 | ~2000 | [6] |
| DMS114 | 10 | 24 | ~100 | ~500 | [6] |
| DMS114 | 20 | 24 | ~200 | ~1000 | [6] |
Note: The values in Table 2 are approximate, as they are interpreted from graphical data in the source publication.
Discussion
The oral administration of this compound has demonstrated significant, dose-dependent antitumor activity in a variety of preclinical cancer models.[3][6] Notably, higher efficacy was observed in tumors with FGFR1 amplification, suggesting a targeted effect.[3][4][6] Pharmacokinetic analyses indicate that this compound achieves and maintains effective concentrations in both plasma and tumor tissue with repeated dosing.[4][6] These findings support the continued clinical development of this compound as a promising oral therapy for solid tumors.[1][2][9]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H25N3O4 | CID 25031915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Immunohistochemistry for CD31 in Lucitanib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucitanib is a potent oral inhibitor of the tyrosine kinase activity of vascular endothelial growth factor receptors 1-3 (VEGFR1-3), fibroblast growth factor receptors 1-3 (FGFR1-3), and platelet-derived growth factor receptors alpha and beta (PDGFRα/β)[1][2]. Its mechanism of action is centered on the disruption of key signaling pathways involved in tumor angiogenesis and cell proliferation[3]. By targeting VEGFR and FGFR, this compound effectively inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis[1][3].
CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a well-established marker for endothelial cells and is widely used to assess microvessel density (MVD) in tumors[4]. Immunohistochemistry (IHC) for CD31 is a standard method to visualize and quantify the extent of tumor angiogenesis. In the context of this compound treatment, a reduction in CD31 staining is indicative of the drug's anti-angiogenic activity. Studies have shown that this compound treatment significantly reduces tumor vessel density, as assessed by a decrease in CD31 staining. Specifically, in CT26 tumors, this compound has been observed to reduce CD31+ vessels.
These application notes provide a comprehensive overview and detailed protocols for performing and quantifying CD31 immunohistochemistry in tumor tissues treated with this compound.
Data Presentation
The anti-angiogenic effect of this compound can be quantified by assessing the changes in microvessel density (MVD) using CD31 immunohistochemistry. The following tables provide a structured format for presenting quantitative data from such studies.
Table 1: In Vitro IC50 Values for this compound
| Target Receptor | IC50 (nM) |
| VEGFR1 | 7 |
| VEGFR2 | 25 |
| VEGFR3 | 10 |
| FGFR1 | 17.5 |
| FGFR2 | 82.5 |
| (Data sourced from) |
Table 2: Quantification of CD31 Staining in this compound-Treated Tumors (Template)
This table is a template for researchers to populate with their experimental data.
| Treatment Group | Dose (mg/kg) | Treatment Duration (days) | Microvessel Density (vessels/mm²) | % CD31 Positive Area | Fold Change vs. Control |
| Vehicle Control | - | - | 1.0 | ||
| This compound | 5 | 14 | |||
| This compound | 10 | 14 | |||
| This compound | 20 | 14 | |||
| This compound | 10 | 7 | |||
| This compound | 10 | 21 |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the signaling pathways of VEGFR and FGFR. This dual inhibition prevents the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels.
Caption: this compound inhibits VEGFR and FGFR signaling pathways.
Experimental Workflow for CD31 Immunohistochemistry
The following diagram outlines the key steps in the immunohistochemical analysis of CD31 in tumor tissues.
Caption: Workflow for CD31 IHC in tumor tissue.
Experimental Protocols
Protocol 1: CD31 Immunohistochemistry for Paraffin-Embedded Tissues
This protocol is a standard method for the detection of CD31 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-mouse CD31 antibody (e.g., Abcam ab28364), diluted 1:50 in blocking solution.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate sections with the primary anti-CD31 antibody overnight at 4°C in a humidified chamber.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until a brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Protocol 2: Quantification of Microvessel Density
Procedure:
-
Image Acquisition:
-
Scan the stained slides at high resolution (e.g., 20x or 40x magnification).
-
Identify "hot spots" of high vascular density within the tumor sections.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, Aperio ImageScope) to quantify CD31 staining.
-
Method 1: Microvessel Counting:
-
Count individual CD31-positive vessels in at least 3-5 high-power fields per tumor section.
-
Express the data as the average number of vessels per unit area (e.g., vessels/mm²).
-
-
Method 2: Positive Area Quantification:
-
Set a color threshold to specifically select the brown DAB staining.
-
Calculate the percentage of the total tumor area that is positive for CD31 staining.
-
-
Statistical Analysis:
-
Compare the MVD or % CD31 positive area between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
A statistically significant decrease in the measured parameters in the this compound-treated groups would indicate an anti-angiogenic effect.
References
- 1. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Modeling of this compound in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic angiogenic markers (endoglin, VEGF, CD31) and tumor cell proliferation (Ki67) for gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multi-Kinase Inhibitor this compound Enhances the Antitumor Activity of Coinhibitory and Costimulatory Immune Pathway Modulators in Syngeneic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HUVEC Proliferation Assay with Lucitanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucitanib is a potent oral inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-3), and platelet-derived growth factor receptors (PDGFRα/β).[1][2][3] These signaling pathways are crucial in angiogenesis, the formation of new blood vessels from pre-existing ones, which is a hallmark of cancer and other diseases.[1][4][5] Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell model used to study angiogenesis in vitro. This document provides a detailed protocol for assessing the anti-proliferative effect of this compound on HUVECs stimulated with pro-angiogenic growth factors.
Mechanism of Action
This compound exerts its anti-angiogenic and anti-tumor effects by blocking the ATP-binding sites of VEGFRs, FGFRs, and PDGFRs, thereby inhibiting their phosphorylation and the activation of downstream signaling cascades.[3] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately disrupting the formation of new blood vessels that tumors rely on for growth and metastasis.[5][6][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| VEGFR1 | 7 | Cell-free assay | [8] |
| VEGFR2 | 25 | Cell-free assay | [8] |
| VEGFR3 | 10 | Cell-free assay | [8] |
| FGFR1 | 17.5 | Cell-free assay | [8] |
| FGFR2 | 82.5 | Cell-free assay | [8] |
| HUVEC Proliferation (VEGF-stimulated) | Not explicitly stated, but effective in the nanomolar range | HUVEC | [8] |
| HUVEC Proliferation (bFGF-stimulated) | Not explicitly stated, but effective in the nanomolar range | HUVEC | [8] |
Table 2: Recommended Growth Factor Concentrations for HUVEC Stimulation
| Growth Factor | Recommended Concentration | Reference |
| VEGF-A (VEGF165) | 20-50 ng/mL | [6][8] |
| basic FGF (bFGF) | 1-10 ng/mL | [9] |
| PDGF-BB | 0.5-5 ng/mL | [10][11] |
Experimental Protocols
HUVEC Proliferation Assay Using MTT
This protocol outlines the steps to measure the effect of this compound on HUVEC proliferation stimulated by VEGF-A. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
VEGF-A (recombinant human)
-
This compound
-
MTT reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 medium supplemented with 2% FBS in a T-75 flask until they reach 80-90% confluency.
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in EGM-2 and perform a cell count.
-
Seed the HUVECs into a 96-well plate at a density of 3,000 to 6,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Serum Starvation:
-
After 24 hours, carefully aspirate the medium from each well.
-
Wash the cells once with serum-free EGM-2.
-
Add 100 µL of serum-free EGM-2 to each well and incubate for 12-24 hours. This synchronizes the cells in the G0/G1 phase of the cell cycle.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free EGM-2 at 2X the final desired concentrations.
-
Prepare a solution of VEGF-A in serum-free EGM-2 at 2X the final desired concentration (e.g., 40 ng/mL for a final concentration of 20 ng/mL).
-
Aspirate the starvation medium from the wells.
-
Add 50 µL of the 2X this compound dilutions to the respective wells.
-
Add 50 µL of the 2X VEGF-A solution to all wells except the negative control wells (which should receive 50 µL of serum-free EGM-2).
-
Include wells with cells and VEGF-A only (positive control) and cells in serum-free medium only (negative control).
-
Incubate the plate for 48-72 hours.[8]
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
-
Data Acquisition: Measure the absorbance at 562 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = 100 - [ (Absorbance of treated wells / Absorbance of positive control wells) * 100 ]
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: HUVEC Proliferation Assay Workflow.
Caption: Simplified VEGFR Signaling Pathway.
Caption: Simplified FGFR Signaling Pathway.
Caption: Simplified PDGFR Signaling Pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. pnas.org [pnas.org]
- 6. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function | Sciety [sciety.org]
Application Notes and Protocols for Establishing Lucitanib-Sensitive Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucitanib (E-3810) is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases.[1][2][3] It primarily targets Vascular Endothelial Growth Factor Receptors 1, 2, and 3 (VEGFR1-3), Fibroblast Growth Factor Receptors 1 and 2 (FGFR1/2), and Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β).[2] These signaling pathways are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3] By inhibiting these pathways, this compound has demonstrated anti-tumor activity in various cancer models.[4] Notably, cancer cell lines with amplifications or mutations in the FGFR1 and FGFR2 genes have shown particular sensitivity to this compound.[4]
These application notes provide a comprehensive guide for researchers to identify and characterize cancer cell lines sensitive to this compound. The protocols outlined below detail a high-throughput screening method to establish sensitive cell lines, followed by robust validation and characterization assays.
Data Presentation: this compound In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a clear comparison of its anti-proliferative activity.
Table 1: this compound IC50 Values in Lung, Endometrial, and Gastric Cancer Cell Lines
| Cell Line | Cancer Type | FGFR1/2 Status | IC50 (µM) |
| DMS114 | Lung | FGFR1 Amplified | 0.045 |
| H1581 | Lung | FGFR1 Amplified | 0.8 |
| H520 | Lung | FGFR1 Amplified | 3.16 |
| H1703 | Lung | FGFR1 Non-amplified | 3 |
| H1299 | Lung | FGFR1 Non-amplified | 8.5 |
| H460 | Lung | FGFR1 Non-amplified | 10.5 |
| CALU-1 | Lung | FGFR1 Non-amplified | 11.5 |
| A549 | Lung | FGFR1 Non-amplified | 12.5 |
| HEC1A | Endometrial | FGFR2 Mutated | 0.19 |
| MFE280 | Endometrial | FGFR2 Amplified | 0.5 |
| AN3CA | Endometrial | FGFR2 Wild-type | 4.8 |
| SNU16 | Gastric | FGFR2 Amplified | 0.25 |
| KATOIII | Gastric | FGFR2 Amplified | 0.3 |
| MKN45 | Gastric | FGFR2 Wild-type | 23 |
Data sourced from "In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models".[4]
Table 2: this compound IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 27.7 |
| A498 | Renal | 19.6 |
| SN12K1 | Renal | 12.79 |
Data sourced from Sapphire North America product information.
Signaling Pathway Targeted by this compound
Caption: this compound inhibits VEGFR, FGFR, and PDGFR signaling pathways.
Experimental Workflow
Caption: Workflow for identifying and validating this compound-sensitive cell lines.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) to Identify this compound-Sensitive Cancer Cell Lines
This protocol is designed for an initial screen of a diverse panel of cancer cell lines to identify those most sensitive to this compound.
Materials:
-
A panel of cancer cell lines
-
Complete growth media and supplements for each cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTS)
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence or fluorescence/absorbance
Procedure:
-
Cell Seeding:
-
Culture a panel of cancer cell lines in their respective complete growth media.
-
Trypsinize and resuspend cells to a predetermined optimal seeding density for each cell line in a 96-well or 384-well plate. This density should allow for logarithmic growth over the course of the experiment.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A broad concentration range is recommended for the initial screen (e.g., 0.01 µM to 50 µM).
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Using a multichannel pipette or automated liquid handler, add the diluted this compound and controls to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability against the log of the this compound concentration.
-
Calculate the IC50 value for each cell line using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Identify "hit" cell lines with low micromolar or nanomolar IC50 values for further validation.
-
Protocol 2: Validation of this compound Sensitivity using Cell Viability Assays
This protocol provides a more detailed method to confirm the IC50 values of the "hit" cell lines identified in the HTS.
Materials:
-
"Hit" cancer cell lines
-
Complete growth media
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Plating: Seed the "hit" cancer cell lines in 96-well plates at their optimal densities and incubate overnight.
-
Drug Dilution and Treatment: Prepare a more refined serial dilution of this compound, typically centered around the estimated IC50 from the HTS. A 10-point dilution series is recommended. Add the dilutions to the cells and incubate for 72 hours.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
IC50 Determination: Calculate the IC50 values as described in the HTS protocol to confirm the initial findings.
Protocol 3: Characterization of Apoptotic Response to this compound
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Materials:
-
This compound-sensitive cancer cell line(s)
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the sensitive cell line(s) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around their IC50 and 2x IC50 for 24 and 48 hours. Include a vehicle control.
-
Cell Harvesting and Staining:
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Protocol 4: Analysis of Target Signaling Pathway Inhibition by Western Blotting
This protocol is used to confirm that this compound is inhibiting its intended targets within the sensitive cancer cell lines.
Materials:
-
This compound-sensitive cancer cell line(s)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of VEGFR2, FGFR, and key downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed sensitive cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with this compound at their IC50 concentration for various time points (e.g., 0, 1, 4, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on SDS-PAGE gels.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of its targets and downstream signaling proteins. A decrease in the phosphorylated form of the target proteins relative to the total protein indicates successful target inhibition.
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Lucitanib Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Lucitanib and developing strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI). It primarily targets Vascular Endothelial Growth Factor Receptors 1-3 (VEGFR1-3), Fibroblast Growth Factor Receptors 1-3 (FGFR1-3), and Platelet-Derived Growth Factor Receptors α/β (PDGFRα/β)[1]. By inhibiting these receptors, this compound can block tumor angiogenesis and proliferation driven by these signaling pathways.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to this compound, and FGFR inhibitors in general, can be broadly categorized into two types:
-
On-target resistance: This is often due to the acquisition of secondary mutations in the FGFR kinase domain, which can interfere with drug binding. A common example is the "gatekeeper" mutation, such as V561M in FGFR1 or V565F in FGFR2, which can sterically hinder the binding of the inhibitor[2].
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibitory effect of this compound. These "bypass tracks" can reactivate downstream signaling cascades, promoting cell survival and proliferation despite the inhibition of VEGFR and FGFR[3]. Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades[4][5][6].
Q3: How can I determine if my resistant cells have a gatekeeper mutation?
To identify gatekeeper mutations, you will need to perform molecular analysis of the resistant cell population. The recommended workflow is as follows:
-
Isolate Genomic DNA or RNA: Extract high-quality genomic DNA or RNA from both your parental (sensitive) and this compound-resistant cell lines.
-
PCR Amplification: Design primers to specifically amplify the kinase domain of the relevant FGFR gene (e.g., FGFR1, FGFR2, or FGFR3).
-
Sanger Sequencing: Sequence the PCR products to identify any point mutations within the kinase domain. Compare the sequences from the resistant cells to the parental cells to pinpoint any acquired mutations. Pay close to attention to the gatekeeper residue location.
Q4: What are some strategies to overcome this compound resistance in my experiments?
Based on the underlying resistance mechanism, several strategies can be explored:
-
Combination Therapy: This is a common and often effective approach.
-
For bypass pathway activation: Combine this compound with an inhibitor of the activated bypass pathway. For example, if you observe increased AKT phosphorylation, a combination with a PI3K or AKT inhibitor may restore sensitivity[2]. Similarly, for MEK/ERK activation, a MEK inhibitor could be used in combination.
-
With Immunotherapy: Preclinical and clinical studies suggest that combining TKIs like this compound with immune checkpoint inhibitors (e.g., anti-PD-1) can enhance anti-tumor activity[7].
-
-
Next-Generation TKIs: If resistance is due to a specific gatekeeper mutation, a next-generation FGFR inhibitor designed to bind effectively to the mutated kinase may be effective.
Troubleshooting Guides
Problem 1: My cell line is not responding to this compound, even at high concentrations.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | The cell line may not be dependent on FGFR or VEGFR signaling for its growth and survival. |
| - Action: Verify the expression and activation status of FGFRs and VEGFRs in your cell line using Western blot or qPCR. Cell lines with low or absent receptor expression are unlikely to respond. | |
| Incorrect Drug Handling | This compound may have degraded due to improper storage or handling. |
| - Action: Ensure this compound is stored as recommended by the manufacturer, typically at -20°C or -80°C[8]. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. | |
| Cell Culture Media Components | Components in the cell culture media may interfere with this compound activity. |
| - Action: Culture cells in a serum-free or low-serum medium for a short period before and during this compound treatment to minimize potential interference from growth factors present in the serum. |
Problem 2: My cell line developed resistance to this compound over time.
| Possible Cause | Suggested Solution |
| Acquired Resistance | The cells have likely developed one or more resistance mechanisms (gatekeeper mutations or bypass pathway activation). |
| - Action: Follow the steps outlined in the FAQs to investigate the mechanism of resistance. This will guide your strategy for overcoming it. | |
| Clonal Selection | A small subpopulation of pre-existing resistant cells may have been selected for and expanded during long-term culture with this compound. |
| - Action: Consider performing single-cell cloning of your resistant population to isolate and characterize different resistant clones, as they may harbor distinct resistance mechanisms. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound and FGFR inhibitor sensitivity and resistance.
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | IC50 (µM) |
| DMS114 | Lung | FGFR1 amplified | 0.045 |
| H1581 | Lung | FGFR1 amplified | 0.8 |
| NCI-H520 | Lung | FGFR1 amplified | 3.16 |
| AN3CA | Endometrial | FGFR2 mutated | 0.18 |
| MFE-280 | Endometrial | FGFR2 mutated | 0.2 |
| SNU-16 | Gastric | FGFR2 amplified | 0.28 |
| KATO-III | Gastric | FGFR2 amplified | 0.4 |
| A549 | Lung | FGFR1 wild-type | >25 |
| HEC-1-A | Endometrial | FGFR2 wild-type | 3 |
| MKN-45 | Gastric | FGFR2 wild-type | 23 |
Data adapted from a study on the in vitro and in vivo activity of this compound. Note that cell lines with FGFR amplification or mutation generally show higher sensitivity (lower IC50 values) to this compound[9].
Table 2: Effect of FGFR1 Gatekeeper Mutation on Inhibitor Binding Affinity
| FGFR1 Status | Inhibitor | Binding Affinity (Kd, nM) | Fold Change in Affinity |
| Wild-Type | This compound (E3810) | 8 | - |
| V561M Mutant | This compound (E3810) | >500 | >62.5-fold decrease |
| Wild-Type | AZD4547 | 2 | - |
| V561M Mutant | AZD4547 | 2 | No change |
This table illustrates how a gatekeeper mutation can significantly reduce the binding affinity of one inhibitor (this compound) while not affecting another (AZD4547), highlighting the importance of understanding the specific resistance mechanism.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line.
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Culture and Monitor: Culture the cells in the presence of this low concentration of this compound. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Expand: Repeat the process of culturing and dose escalation. This is a gradual process that can take several months. At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
Confirmation of Resistance: Once a cell line that can proliferate in a significantly higher concentration of this compound is established, confirm the degree of resistance by performing a new dose-response assay and comparing the IC50 value to that of the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol outlines the steps to analyze the activation state of proteins in the FGFR, VEGFR, PI3K/AKT, and RAS/RAF/MEK/ERK pathways.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Plate parental and resistant cells and treat with this compound at the desired concentration and time points. Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal loading and to assess the ratio of phosphorylated to total protein.
Visualizations
Caption: this compound inhibits VEGFR and FGFR signaling pathways.
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. A Phase Ib Study of this compound (AL3810) in a Cohort of Patients with Recurrent and Metastatic Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FGFR1 V561M and Lucitanib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the FGFR1 V561M gatekeeper mutation and the inhibitor Lucitanib.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vitro and in vivo experiments.
Problem 1: Reduced this compound Efficacy in Cell Lines Expressing Mutant FGFR1
Symptom: You observe a significant decrease in the potency of this compound (also known as E-3810) in your cancer cell line model after prolonged treatment or in a model known to harbor the FGFR1 V561M mutation. This is typically characterized by a much higher IC50 value compared to wild-type FGFR1 cell lines.
Possible Cause: The presence of the V561M gatekeeper mutation in the FGFR1 kinase domain is a known mechanism of acquired resistance to this compound. This mutation involves the substitution of valine with a bulkier methionine residue at position 561, which sterically hinders the binding of the inhibitor to the ATP-binding pocket.
Quantitative Data Summary: this compound Affinity for Wild-Type vs. V561M FGFR1
| Target | Parameter | Value | Fold Change |
| Wild-Type (WT) FGFR1 | Binding Affinity (Kd) | 8 ± 2 nM | - |
| FGFR1 V561M Mutant | Binding Affinity (Kd) | 40 ± 7 µM | ~5000-fold decrease |
This data indicates a significant, approximately 5000-fold decrease in the binding affinity of this compound for the V561M mutant of FGFR1 compared to the wild-type receptor.[1]
Suggested Solutions:
-
Confirm the Mutation: Sequence the FGFR1 gene in your resistant cell line to confirm the presence of the V561M mutation.
-
Consider Alternative Inhibitors: Some second-generation FGFR inhibitors have been designed to overcome resistance mediated by gatekeeper mutations. For instance, while the V561M mutation confers significant resistance to this compound, other inhibitors like AZD4547 may retain some activity.[2][3]
-
Explore Combination Therapies: The FGFR1 V561M mutation can lead to the activation of alternative downstream signaling pathways, such as the STAT3 pathway.[4] Investigating combination therapies that target these downstream effectors may be a viable strategy to overcome resistance.
Problem 2: Inconsistent Results in Cell Viability Assays
Symptom: You are observing high variability in your cell viability assay results (e.g., MTT, MTS, or CCK-8 assays) when determining the IC50 of this compound.
Possible Causes:
-
Inconsistent cell seeding density.
-
Contamination of cell cultures.
-
Issues with reagent preparation or storage.
-
Incomplete solubilization of formazan crystals (in MTT assays).
Suggested Solutions:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using trypan blue) before seeding.
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent microbial contamination, which can interfere with the assay readout.[5]
-
Fresh Reagent Preparation: Prepare assay reagents, especially the MTT solution, fresh for each experiment and protect them from light.[5]
-
Complete Solubilization: In MTT assays, ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[6][7]
-
Include Proper Controls: Always include untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control (a known cytotoxic agent) in your experimental setup.[5]
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay for IC50 Determination of this compound
This protocol is adapted from standard MTT assay procedures for assessing the cytotoxic effects of kinase inhibitors on adherent cancer cell lines.[5][6][7][8][9]
Materials:
-
Adherent cancer cell line (e.g., with wild-type or V561M-mutant FGFR1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile cell culture plates
-
This compound (E-3810) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Dilute the cells in complete culture medium to a final concentration that will result in 50-70% confluency after 24 hours of incubation (typically 5,000-10,000 cells per well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: a. After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well. c. Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.[5]
-
Data Analysis: a. Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. b. Plot the percentage of cell viability against the logarithm of the drug concentration. c. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Frequently Asked Questions (FAQs)
Q1: What is the significance of the FGFR1 V561M "gatekeeper" mutation?
A1: The "gatekeeper" residue is a critical amino acid within the ATP-binding pocket of a kinase. In FGFR1, this residue is valine at position 561. A mutation of this valine to a bulkier amino acid like methionine (V561M) can sterically block the entry of certain ATP-competitive inhibitors, like this compound, into the binding pocket. This is a common mechanism of acquired drug resistance in targeted cancer therapy.[4]
Q2: How does this compound work, and what are its primary targets?
A2: this compound is a multi-targeted tyrosine kinase inhibitor. It functions by blocking the activity of several receptor tyrosine kinases that are crucial for tumor growth and angiogenesis (the formation of new blood vessels). Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs 1-3) and Fibroblast Growth Factor Receptors (FGFRs 1-2).[10] By inhibiting these receptors, this compound can disrupt signaling pathways that promote cell proliferation and survival.[10]
Q3: My cells with the FGFR1 V561M mutation show increased migration and invasion. Is this expected?
A3: Yes, this is a reported phenomenon. Studies have shown that the FGFR1 V561M mutation not only confers drug resistance but can also lead to a more aggressive cellular phenotype. This includes increased proliferation, migration, invasion, and an epithelial-to-mesenchymal transition (EMT).[4] This is thought to be mediated, at least in part, by the hyperactivation of downstream signaling pathways such as STAT3.[4]
Q4: Can I use a kinase activity assay instead of a cell viability assay to test this compound's efficacy?
A4: Yes, a direct kinase activity assay can be a valuable tool. While a cell viability assay measures the overall effect of the inhibitor on cell proliferation and survival, a kinase assay specifically measures the ability of the inhibitor to block the enzymatic activity of FGFR1. This can be particularly useful for confirming the direct inhibitory effect of this compound on both the wild-type and V561M mutant forms of the FGFR1 protein.
Visualizations
Caption: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into resistance mechanisms of AZD4547 and E3810 to FGFR1 gatekeeper mutation via theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. protocols.io [protocols.io]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. E-3810 is a potent dual inhibitor of VEGFR and FGFR that exerts antitumor activity in multiple preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lucitanib Dosing Schedule In Vivo
Welcome to the technical support center for Lucitanib, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of this compound dosing schedules in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, potent, dual inhibitor of the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-3).[1][2][3][4] It also inhibits Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β).[2][4] By targeting these pathways, this compound can inhibit tumor angiogenesis, tumor cell proliferation, and induce tumor cell death.[3][5]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
Based on preclinical studies, a common starting dose for oral administration (p.o.) of this compound in mouse xenograft models is between 5 mg/kg and 20 mg/kg, administered once daily.[1] Dose-dependent anti-tumor activity has been observed within this range.[1] The selection of the initial dose may depend on the specific tumor model and its sensitivity to VEGFR and FGFR inhibition. For instance, in FGFR1-amplified xenografts, a dose of 5 mg/kg has shown significant activity.[1]
Q3: What is a suitable vehicle for in vivo administration of this compound?
A commonly used vehicle for the oral administration of this compound in preclinical studies is 0.5% Methocel (methylcellulose).[1]
Q4: How frequently should tumors be measured during a this compound in vivo study?
In typical xenograft studies, tumor volume is measured twice weekly using calipers.[1]
Q5: What is the expected pharmacokinetic profile of this compound in vivo?
Pharmacokinetic studies have shown that this compound is rapidly absorbed, and its half-life is suitable for once-daily administration.[6] Repeated administration can lead to drug accumulation.[7][8]
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor efficacy is observed.
-
Possible Cause: The dosing schedule may not be optimal for the specific tumor model.
-
Troubleshooting Steps:
-
Dose Escalation: If the initial dose is well-tolerated, consider a dose escalation study. Doses of 2.5, 5, 10, and 20 mg/kg have been tested in xenograft models, showing a dose-dependent response.[1]
-
Evaluate Target Engagement: Assess the inhibition of VEGFR and FGFR pathways in the tumor tissue through pharmacodynamic studies (e.g., Western blotting for phosphorylated receptors).
-
Combination Therapy: Consider combining this compound with other agents. For example, its immunomodulatory activity suggests potential synergy with immunotherapy.[9]
-
Issue 2: Signs of toxicity are observed in the animals.
-
Possible Cause: The administered dose may be too high, leading to on-target or off-target toxicities. Hypertension is a known side effect of VEGFR inhibitors.
-
Troubleshooting Steps:
-
Monitor for Clinical Signs: Closely monitor animals for signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior.
-
Monitor Blood Pressure: As this compound inhibits VEGFR, hypertension is a potential side effect. In preclinical models, blood pressure in mice can be monitored using non-invasive tail-cuff systems.[2] An increase in systolic blood pressure of 30-60 mmHg has been observed with VEGFR inhibitors.[2]
-
Monitor for Proteinuria: Proteinuria is another potential side effect. Urine samples can be collected and analyzed for protein content.
-
Dose Reduction: If signs of toxicity are observed, consider reducing the dose. In clinical trials, dose reductions from 15 mg to 10 mg, and further down to 7.5 mg and 5 mg, have been implemented to manage adverse events.
-
Intermittent Dosing: An intermittent dosing schedule (e.g., 3 weeks on, 1 week off) has been explored in clinical settings to improve the safety profile and may be considered in preclinical models.
-
Data Presentation
Table 1: Summary of this compound Dosing and Efficacy in Preclinical Xenograft Models
| Tumor Model (Cancer Type) | FGFR Status | Dose (mg/kg, p.o., daily) | T/C Value (%)* | Outcome |
| H1299 (Lung) | Non-amplified | 5 | 41 | Tumor Growth Inhibition |
| H1581 (Lung) | Amplified | 5 | 24 | Tumor Growth Inhibition |
| DMS114 (Lung) | Amplified | 5 | 20 | Tumor Growth Inhibition |
| MNK45 (Gastric) | Non-amplified | 20 | Not specified | Tumor Regression in 3/10 mice |
| SNU16 (Gastric) | Amplified | Not specified | Not specified | Dose-dependent tumor growth inhibition |
| HEC1A (Endometrial) | Wild-type | 20 | Not specified | Tumor Regression in 2/10 mice |
*T/C Value (%): Treatment group tumor volume / Control group tumor volume x 100. A lower T/C value indicates higher anti-tumor activity. (Data synthesized from[1])
Experimental Protocols
Detailed Methodology for a Xenograft Efficacy Study
-
Animal Acclimatization: House mice (e.g., female NCr-nu/nu) in a controlled environment for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously implant tumor cells or tumor fragments into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week. Calculate tumor volume using the formula: (length x width²)/2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 200-250 mm³), randomize the mice into treatment and control groups.[1]
-
Drug Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% Methocel). Administer the drug or vehicle orally (p.o.) to the respective groups once daily.
-
Monitoring of Animal Health: Monitor the body weight and general health of the animals daily.
-
Toxicity Monitoring:
-
Blood Pressure: Measure blood pressure using a tail-cuff system at baseline and at regular intervals during the treatment period.
-
Urine Analysis: Collect urine samples to monitor for proteinuria.
-
-
Endpoint: Continue treatment for a defined period (e.g., 30 days) or until tumors in the control group reach a specified size.[1] Euthanize animals according to institutional guidelines.
-
Data Analysis: Analyze the differences in tumor growth between the treatment and control groups. Calculate the T/C value to determine efficacy.
Visualizations
References
- 1. Toxicities of Receptor Tyrosine Kinase Inhibitors in Cancer Pharmacotherapy: Management with Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of VEGF/VEGFR inhibitor-induced immune-mediated hypertension: integrating pharmacovigilance, clinical data, and preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical management of toxicities associated with tyrosine kinase inhibitors in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.cancerworld.net [archive.cancerworld.net]
- 5. Hypertension Caused by VEGF-Signaling Pathway Inhibitors [jhoponline.com]
- 6. researchgate.net [researchgate.net]
- 7. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive analysis of VEGF/VEGFR inhibitor-induced immune-mediated hypertension: integrating pharmacovigilance, clinical data, and preclinical models [frontiersin.org]
- 9. ncoda.org [ncoda.org]
Off-target effects of Lucitanib in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lucitanib in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that users might encounter during their experiments with this compound.
Q1: We are observing unexpected cellular effects at concentrations where this compound should only be inhibiting VEGFR/FGFR. What could be the cause?
A1: This is likely due to this compound's off-target effects. While it is a potent inhibitor of VEGFR and FGFR families, it also inhibits other kinases, some in the low nanomolar range. Notably, this compound inhibits Colony-Stimulating Factor 1 Receptor (CSF-1R) with an IC50 of 5 nM and also shows activity against PDGFRα, c-KIT, and others.[1][2] These off-target activities can lead to unexpected phenotypic changes or pathway modulation depending on your cellular model's expression profile of these kinases. We recommend performing a baseline kinase profiling of your cell model or validating key off-target effects via western blot.
Q2: Our cell line is showing a cytostatic (growth arrest) effect rather than a cytotoxic (cell death) effect. Is this expected?
A2: Yes, this is a plausible outcome. In some cell lines, such as the FGFR1-aberrant DMS114 and the wild-type H1299 lung cancer lines, this compound has been shown to induce a cytostatic effect by causing a cell cycle block (G1 or S-G2 phase) without significant induction of apoptosis.[3] The cellular outcome—cytostasis versus apoptosis—is highly dependent on the specific genetic context and signaling dependencies of the cell line used.
Q3: We are seeing significant variability in the IC50 value for cell growth inhibition across different cell lines. Why is there such a large range?
A3: The sensitivity of cancer cell lines to this compound is strongly correlated with the status of the FGFR pathway.[3] Cell lines with FGFR1 amplification or FGFR2 amplification/mutation are markedly more sensitive to this compound, with IC50 values typically in the range of 0.045–3.16 μM.[3] In contrast, cell lines with wild-type FGFR1 and FGFR2 are less sensitive, exhibiting IC50 values in the 3–23 μM range.[3] Always confirm the genetic status of your cell lines to interpret IC50 data correctly.
Q4: After initial positive results, our cells have started to grow again in the presence of this compound. What are the potential mechanisms of this acquired resistance?
A4: Acquired resistance to kinase inhibitors like this compound is a common challenge. Two primary mechanisms have been identified:
-
Gatekeeper Mutations: Specific mutations in the target kinase can prevent the drug from binding effectively. For instance, the FGFR1 gatekeeper mutation V561M has been shown to decrease the binding affinity of this compound by as much as 500-fold.[4]
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For FGFR inhibitors, this often involves the upregulation of parallel pathways like PI3K/AKT/mTOR or RAS/RAF/MEK/ERK.[5] To investigate this, you should sequence the FGFR genes in your resistant clones to check for mutations and perform phosphoproteomic or western blot analyses to identify activated bypass tracks.
Q5: Our western blot results do not show the expected decrease in phosphorylation of downstream targets like ERK or AKT. What should we troubleshoot?
A5: If you are not observing the expected downstream inhibition, consider the following:
-
Timepoint: The inhibition of receptor tyrosine kinases (RTKs) is often rapid and can be transient. Analyze phosphorylation at multiple early timepoints (e.g., 15 min, 1h, 4h, 24h) post-treatment.
-
Drug Concentration: Ensure you are using a concentration that is sufficient to inhibit the target in your specific cell line (ideally at or above the IC50 for growth inhibition).
-
Ligand Stimulation: For some experiments, the pathway may need to be activated with a relevant ligand (e.g., VEGF, bFGF) to observe a robust and inhibitable phosphorylation signal.[1]
-
Bypass Pathways: As mentioned in the resistance FAQ, the cells may have activated alternative pathways that maintain the phosphorylation of ERK or AKT.
-
Experimental Technique: Double-check all steps of your western blot protocol, from lysate preparation to antibody incubation, to rule out technical errors.[6][7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various kinases and its effect on the proliferation of different cancer cell lines.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 / Ki Value (nM) | Reference |
| Primary Targets | ||
| VEGFR1 | 7 | [1][8] |
| VEGFR2 | 25 | [1][8] |
| VEGFR3 | 10 | [1][8] |
| FGFR1 | 17.5 | [1][8] |
| FGFR2 | 82.5 | [1][8] |
| PDGFRα | 110 (Ki) | [1] |
| PDGFRβ | 525 | [2] |
| Key Off-Targets | ||
| CSF-1R | 5 | [1] |
| c-KIT | 456 | [2] |
| DDR2, LYN, EPHA2, YES | 260 - 8000 (Ki) | [1] |
Table 2: Cellular Growth Inhibition (IC50) by this compound
| Cell Line Type / Genetic Status | IC50 Range (µM) | Reference |
| FGFR1 Amplified / FGFR2 Amplified or Mutated | 0.045 – 3.16 | [3] |
| Wild-Type (WT) FGFR1 and FGFR2 | 3 – 23 | [3] |
| HUVEC (VEGF-stimulated proliferation) | 0.04 | [1] |
| HUVEC (bFGF-stimulated proliferation) | 0.05 | [1] |
Visualizations: Pathways and Workflows
Caption: this compound's primary and key off-target kinases.
Caption: Simplified VEGFR/FGFR signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing Lucitanib Efficacy in Non-FGFR Amplified Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Lucitanib in tumor models that do not exhibit Fibroblast Growth Factor Receptor (FGFR) amplification.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in non-FGFR amplified tumor models.
1. Low or No In Vitro Cytotoxicity Observed
-
Question: I am not observing significant cell death in my non-FGFR amplified cell line after this compound treatment, even at high concentrations. Is the drug not working?
-
Possible Causes and Solutions:
-
Cytostatic vs. Cytotoxic Effects: this compound can induce a cytostatic effect (cell growth inhibition) rather than a cytotoxic effect (cell death) in some cell lines.[1]
-
Recommendation: In addition to cell viability assays that measure metabolic activity (like MTS or CellTiter-Glo), perform a cell cycle analysis to look for arrest in specific phases (e.g., G1/S or G2/M). A cytostatic effect would be indicated by an accumulation of cells in a particular phase of the cell cycle without a significant increase in the sub-G1 population (indicative of apoptosis).
-
-
Drug Target Expression: While the tumor may be non-FGFR amplified, the efficacy of this compound in these contexts often relies on its inhibition of other receptor tyrosine kinases like VEGFR and PDGFR.[1][2]
-
Recommendation: Profile your cell line for the expression and activation (phosphorylation) of VEGFR1-3 and PDGFRα/β. Low or absent expression of these targets could explain the lack of response.
-
-
Assay Incubation Time: The optimal time to observe an effect can vary between cell lines.
-
Recommendation: Perform a time-course experiment, measuring cell viability and proliferation at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration.
-
-
Drug Solubility and Stability: Improper dissolution or degradation of this compound can lead to inaccurate concentrations in your experiment.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Ensure complete dissolution in your culture medium and visually inspect for any precipitation.
-
-
2. Inconsistent Results in Animal Models
-
Question: I am seeing high variability in tumor growth inhibition in my non-FGFR amplified xenograft model treated with this compound. What could be the cause?
-
Possible Causes and Solutions:
-
Tumor Microenvironment Heterogeneity: The anti-tumor effect of this compound in non-FGFR amplified models is often linked to its anti-angiogenic properties through VEGFR inhibition.[1][2] The vascularity and dependence on angiogenesis can vary between individual tumors, even within the same model.
-
Recommendation: Before starting your efficacy study, you can perform a pilot study to assess the baseline microvessel density (e.g., using CD31 immunohistochemistry) in your xenograft model to understand its angiogenic dependency.
-
-
Pharmacokinetics and Dosing Schedule: Suboptimal dosing can lead to inconsistent drug exposure.
-
Tumor Burden at Treatment Initiation: The size of the tumors when treatment begins can influence the response.
-
Recommendation: Randomize animals into treatment groups when tumors reach a consistent, pre-defined volume to ensure uniformity across groups.[4]
-
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound in non-FGFR amplified tumors?
In the absence of FGFR gene amplification, the anti-tumor activity of this compound is primarily attributed to its potent inhibition of other receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[1][2][5] By blocking these pathways, this compound can inhibit tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and may also have direct effects on tumor cell proliferation if the cells are dependent on PDGF signaling.
2. How does the efficacy of this compound in non-FGFR amplified tumors compare to that in FGFR-amplified tumors?
Generally, this compound has shown greater efficacy in preclinical models with FGFR1 amplification.[1][2] However, significant dose-dependent anti-tumor activity has also been observed in non-FGFR amplified xenograft models. For instance, in a gastric cancer xenograft model with wild-type FGFR2, the anti-tumor activity was comparable to an FGFR2-amplified model.[1][6] In clinical trials involving HR+/HER2- metastatic breast cancer, the overall response rate was modest in the non-FGFR1 amplified cohorts.[7][8]
3. What are potential biomarkers for this compound response in non-FGFR amplified tumors?
While FGFR amplification is a key biomarker in other contexts, for non-FGFR amplified tumors, potential biomarkers could include:
-
High expression of VEGFR2 or PDGFRβ: Since these are primary targets of this compound, their high expression in the tumor or its microenvironment may predict a better response.
-
High microvessel density: Tumors that are highly angiogenic may be more susceptible to the anti-angiogenic effects of this compound.
-
FGFR1 protein expression: Some studies suggest that high FGFR1 protein expression, even without gene amplification, may correlate with a better response.[9]
4. What are potential mechanisms of resistance to this compound in non-FGFR amplified tumors?
While specific data for this compound in non-FGFR amplified tumors is limited, general mechanisms of resistance to multi-kinase inhibitors include:
-
Activation of bypass signaling pathways: Tumor cells can compensate for the inhibition of one pathway by upregulating another that promotes survival and proliferation.[4][10]
-
Mutations in the drug target: Secondary mutations in the kinase domains of VEGFR or PDGFR could prevent this compound from binding effectively.[4]
-
Epithelial-to-mesenchymal transition (EMT): This process can confer a more aggressive and drug-resistant phenotype.[10]
5. Are there any combination strategies to enhance this compound efficacy in this context?
Combining this compound with other anti-cancer agents is a promising strategy. Preclinical and clinical data suggest potential synergy with:
-
Chemotherapy: The anti-angiogenic effect of this compound can enhance the delivery and efficacy of cytotoxic agents.
-
Endocrine therapy: In hormone receptor-positive breast cancer, FGFR inhibitors have been shown to restore sensitivity to endocrine therapies, a principle that could extend to this compound.[9]
-
Immunotherapy: Preclinical evidence suggests that combining FGFR inhibitors with immune checkpoint inhibitors may increase anti-tumor activity.[9][11]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Non-FGFR Amplified vs. FGFR Amplified Cell Lines
| Cell Line | Tumor Type | FGFR1/2 Status | IC50 (µM) | Reference |
| H1299 | Non-Small Cell Lung Cancer | FGFR1 Wild-Type | 3 - 23 | [1] |
| MNK45 | Gastric Cancer | FGFR2 Wild-Type | Not specified, but activity shown | [1][6] |
| HEC1A | Endometrial Cancer | FGFR2 Wild-Type | Not specified, but activity shown | [1] |
| H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplified | 0.045 - 3.16 | [1] |
| DMS114 | Small Cell Lung Cancer | FGFR1 Amplified | 0.045 - 3.16 | [1] |
| SNU16 | Gastric Cancer | FGFR2 Amplified | 0.045 - 3.16 | [1] |
Table 2: In Vivo Antitumor Activity of this compound in Non-FGFR Amplified vs. FGFR Amplified Xenograft Models
| Xenograft Model | Tumor Type | FGFR1/2 Status | Dose (mg/kg) | Tumor Growth Inhibition (T/C %) | Reference |
| H1299 | Non-Small Cell Lung Cancer | FGFR1 Wild-Type | 5 | 41% | [1][2][6] |
| MNK45 | Gastric Cancer | FGFR2 Wild-Type | 2.5 - 20 | Dose-dependent, comparable to amplified | [1][6] |
| HEC1A | Endometrial Cancer | FGFR2 Wild-Type | 2.5 - 20 | Dose-dependent | [1] |
| H1581 | Non-Small Cell Lung Cancer | FGFR1 Amplified | 5 | 24% | [1][2][6] |
| DMS114 | Small Cell Lung Cancer | FGFR1 Amplified | 5 | 20% | [1][2][6] |
| SNU16 | Gastric Cancer | FGFR2 Amplified | 2.5 - 20 | Dose-dependent | [1] |
T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates higher antitumor activity.
Experimental Protocols
1. Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and is designed to determine the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[1][12][13][14][15]
-
Materials:
-
CellTiter-Glo® Buffer
-
CellTiter-Glo® Substrate (lyophilized)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
This compound
-
Orbital shaker
-
Luminometer
-
-
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the appropriate volume of buffer to the substrate bottle to reconstitute. Mix by gentle inversion until the substrate is completely dissolved. This is now the CellTiter-Glo® Reagent.
-
-
Cell Plating and Treatment:
-
Seed cells in opaque-walled multiwell plates at a density determined to be within the linear range of the assay.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence from wells with medium only.
-
-
2. Apoptosis Detection using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3][16][17][18][19]
-
Materials:
-
Cells cultured on coverslips or in a multiwell plate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Equilibration Buffer
-
TdT Reaction Mix (containing TdT enzyme and labeled dUTPs)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Detection reagent (e.g., streptavidin-HRP for colorimetric detection or a fluorescent label)
-
Counterstain (e.g., DAPI or Hematoxylin)
-
Fluorescence or light microscope
-
-
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or a positive control for apoptosis (e.g., staurosporine).
-
Wash cells with PBS.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
TUNEL Staining:
-
Pre-incubate cells with Equilibration Buffer for 10 minutes.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Incubate cells in the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash cells three times with wash buffer.
-
-
Detection and Visualization:
-
If using an indirect detection method, incubate with the detection reagent (e.g., streptavidin-HRP) for 30 minutes at 37°C.
-
Wash cells.
-
If using a colorimetric substrate, add it and incubate until the desired color develops.
-
Counterstain the nuclei with DAPI or hematoxylin.
-
-
Analysis:
-
Observe the stained cells under a microscope. Apoptotic cells will show nuclear staining.
-
Quantify apoptosis by counting the percentage of TUNEL-positive cells.
-
-
Visualizations
Caption: this compound inhibits multiple receptor tyrosine kinases.
Caption: Troubleshooting workflow for low in vitro efficacy.
References
- 1. ch.promega.com [ch.promega.com]
- 2. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound for the Treatment of HR+/HER2- Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. annexpublishers.com [annexpublishers.com]
- 11. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 15. promega.com [promega.com]
- 16. sciencellonline.com [sciencellonline.com]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. opentrons.com [opentrons.com]
- 19. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
Navigating In Vitro Drug-Drug Interaction Studies for Lucitanib: A Technical Support Guide
Researchers and drug development professionals investigating the therapeutic potential of lucitanib, a potent inhibitor of VEGFR and FGFR, require a thorough understanding of its drug-drug interaction (DDI) profile. This technical support center provides essential guidance and frequently asked questions to navigate the complexities of in vitro DDI studies for this compound, ensuring robust and reliable experimental outcomes.
While specific quantitative in vitro DDI data for this compound from regulatory submissions is not publicly available, this guide offers a framework based on established methodologies for assessing the DDI potential of small molecule kinase inhibitors. A population pharmacokinetic model has suggested that concomitant use of strong inhibitors or inducers of cytochrome P450 (CYP) 3A4 or CYP2C8 did not have a statistically significant effect on this compound pharmacokinetics. However, dedicated in vitro studies are crucial for a comprehensive understanding of its interaction potential. In vitro studies have indicated that this compound is metabolized by both CYP3A4 and CYP2C8.[1]
Frequently Asked Questions (FAQs)
Q1: Which CYP450 enzymes are most important to investigate for this compound?
A1: Based on available information suggesting metabolism by CYP3A4 and CYP2C8, these two enzymes should be the primary focus of in vitro DDI studies. It is also advisable to conduct a broader screening against other major drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6) to identify any other potential interactions.
Q2: What are the key in vitro assays to assess this compound's DDI potential?
A2: The core in vitro DDI assays include:
-
CYP450 Inhibition Assays: To determine if this compound can inhibit the metabolic activity of CYP enzymes.
-
CYP450 Induction Assays: To evaluate if this compound can increase the expression of CYP enzymes.
-
UGT Interaction Assays: To assess the potential for interactions with UDP-glucuronosyltransferase enzymes.
-
Transporter Interaction Assays: To determine if this compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Q3: How should I interpret the results from my in vitro DDI studies?
A3: The interpretation of in vitro DDI data involves comparing the concentrations of this compound that cause an interaction (e.g., IC50 for inhibition, EC50 for induction) with the expected clinical concentrations of the drug. If the in vitro interaction occurs at concentrations that are achievable in patients, it suggests a potential for a clinically relevant DDI that may warrant further investigation in clinical studies.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in CYP450 inhibition data | - Inconsistent incubation times or temperatures.- Pipetting errors.- Poor solubility of this compound. | - Ensure precise timing and temperature control.- Calibrate pipettes regularly.- Use appropriate solvents and assess solubility at the highest tested concentrations. |
| No CYP450 induction observed with positive controls | - Poor hepatocyte viability or functionality.- Incorrect concentration of the positive control inducer. | - Assess hepatocyte viability and confluence before and after treatment.- Verify the concentration and purity of the positive control. |
| Conflicting results between different transporter assay systems | - Different cell lines or membrane vesicle preparations may have varying transporter expression levels.- Substrate-dependent interactions. | - Use well-characterized cell lines or vesicles.- Consider using multiple probe substrates for each transporter. |
Experimental Protocols: A General Framework
While specific protocols for this compound are not publicly detailed, the following provides a general methodology for key in vitro DDI assays.
CYP450 Inhibition Assay (IC50 Determination)
This experiment determines the concentration of this compound required to inhibit 50% of the activity of a specific CYP enzyme.
Materials:
-
Human liver microsomes (HLM)
-
Specific CYP probe substrates (e.g., midazolam for CYP3A4, amodiaquine for CYP2C8)
-
NADPH regenerating system
-
This compound at various concentrations
-
Incubation buffer (e.g., potassium phosphate buffer)
-
LC-MS/MS for analysis
Methodology:
-
Prepare a series of this compound concentrations.
-
Pre-incubate this compound with HLM and buffer.
-
Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a cold organic solvent).
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Workflow for CYP450 Inhibition Assay
Caption: Workflow for a standard in vitro CYP450 inhibition assay.
CYP450 Induction Assay
This assay assesses whether this compound can increase the expression of CYP enzymes, typically using primary human hepatocytes.
Materials:
-
Plated primary human hepatocytes
-
This compound at various concentrations
-
Positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6)
-
Cell culture medium
-
Reagents for mRNA quantification (qRT-PCR) or enzyme activity measurement (probe substrates)
Methodology:
-
Culture primary human hepatocytes.
-
Treat hepatocytes with various concentrations of this compound or positive controls for 48-72 hours.
-
After treatment, either:
-
Lyse the cells and isolate mRNA for qRT-PCR analysis to measure CYP enzyme gene expression.
-
Incubate the intact cells with a probe substrate to measure CYP enzyme activity.
-
-
Quantify the fold induction relative to a vehicle control.
-
Determine the EC50 value (the concentration causing 50% of the maximal induction).
Signaling Pathway for PXR-Mediated CYP3A4 Induction
Caption: Simplified pathway of PXR-mediated CYP3A4 gene induction.
This technical support guide provides a foundational understanding for researchers embarking on in vitro DDI studies with this compound. Adherence to rigorous experimental design and careful data interpretation are paramount for accurately characterizing the DDI profile of this promising anti-cancer agent.
References
Validation & Comparative
Lucitanib and Sunitinib: A Comparative Analysis in Renal Cell Carcinoma Models
In the landscape of targeted therapies for renal cell carcinoma (RCC), both Lucitanib and Sunitinib have emerged as potent multi-targeted tyrosine kinase inhibitors (TKIs). While Sunitinib is an established first-line treatment, this compound presents a promising alternative with a distinct inhibitory profile. This guide provides an objective comparison of their performance in preclinical RCC models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Key Angiogenesis Pathways
Both this compound and Sunitinib exert their anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. However, their primary targets differ, which may influence their efficacy and potential for use in different patient populations.
Sunitinib is known to target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, Fms-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and RET.[1] Its action against VEGFR and PDGFR is central to its anti-angiogenic effects.
This compound also targets VEGFRs and PDGFRs but is distinguished by its potent inhibition of Fibroblast Growth Factor Receptors (FGFRs).[2] The dual inhibition of VEGFR and FGFR pathways is a key feature of this compound's mechanism.
Below is a diagram illustrating the signaling pathways targeted by both drugs.
Caption: Targeted signaling pathways of this compound and Sunitinib in RCC.
In Vitro Efficacy: A Head-to-Head Look at Kinase Inhibition and Cell Proliferation
While direct comparative studies are limited, data from separate preclinical investigations provide insights into the relative potency of this compound and Sunitinib against key RTKs and their effects on endothelial cell proliferation, a critical process in angiogenesis.
| Target/Assay | This compound (IC50) | Sunitinib (IC50) |
| Kinase Inhibition | ||
| VEGFR1 | 7 nM | - |
| VEGFR2 | 25 nM | 80 nM[1][3] |
| VEGFR3 | 10 nM | - |
| FGFR1 | 17.5 nM | >10-fold less selective than for VEGFR/PDGFR[3] |
| FGFR2 | 82.5 nM | - |
| PDGFRα | - | 69 nM[1][3] |
| PDGFRβ | - | 2 nM[1][3] |
| Cell-Based Assays | ||
| HUVEC Proliferation (VEGF-stimulated) | 40 nM | 40 nM[1][3] |
In Vivo Antitumor Activity: Evidence from Renal Cell Carcinoma Xenograft Models
Both this compound and Sunitinib have demonstrated significant antitumor activity in in vivo xenograft models of human RCC.
This compound has shown dose-dependent inhibition of tumor growth in various RCC xenograft models, including A498, SN12K1, and RXF393.[4] In these models, oral administration of this compound led to significant delays in tumor growth.
Sunitinib has also been extensively studied in RCC xenograft models. For instance, in the RXF393 human renal carcinoma xenograft model, Sunitinib prevented body weight loss and muscle wasting, significantly improving the survival of the mice.[5] In the A498 xenograft model, Sunitinib treatment resulted in growth inhibition and showed effects on tumor angiogenesis as early as 12 hours after treatment.[6]
The following diagram outlines a general experimental workflow for comparing the in vivo efficacy of these two drugs.
Caption: A generalized workflow for comparing this compound and Sunitinib in RCC xenograft models.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols.
Cell Viability Assay
-
Objective: To determine the concentration of this compound or Sunitinib that inhibits the proliferation of cancer cell lines by 50% (IC50).
-
Method:
-
RCC cell lines (e.g., A498, SN12K1, RXF393) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound or Sunitinib.
-
After a specified incubation period (e.g., 72 hours), a viability reagent such as MTT or CellTiter-Glo® is added to the wells.
-
The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.
-
IC50 values are calculated from the dose-response curves.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
-
Objective: To assess the anti-angiogenic potential of the compounds by measuring their effect on endothelial cell proliferation.
-
Method:
-
HUVECs are seeded in 96-well plates in a serum-starved medium.
-
Cells are then stimulated with Vascular Endothelial Growth Factor (VEGF) in the presence of varying concentrations of this compound or Sunitinib.
-
After an incubation period (e.g., 72 hours), cell proliferation is measured using a viability assay as described above.
-
The IC50 for the inhibition of VEGF-stimulated proliferation is then determined.[1][3]
-
In Vivo Renal Cell Carcinoma Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound and Sunitinib.
-
Method:
-
Human RCC cells (e.g., A498, SN12K1, or RXF393) are injected subcutaneously into immunocompromised mice.[5][6]
-
Once tumors reach a predetermined size, mice are randomized into treatment groups (vehicle control, this compound, Sunitinib).
-
Drugs are administered orally at specified doses and schedules.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Western Blot Analysis for VEGFR Phosphorylation
-
Objective: To determine the inhibitory effect of the compounds on the activation of VEGFR.
-
Method:
-
Endothelial cells (e.g., HUVECs) are treated with this compound or Sunitinib for a specified time, followed by stimulation with VEGF.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated VEGFR2 and total VEGFR2.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.[7]
-
In Vivo Matrigel Plug Angiogenesis Assay
-
Objective: To assess the in vivo anti-angiogenic activity of the compounds.
-
Method:
-
Matrigel, a basement membrane matrix, is mixed with an angiogenic factor (e.g., bFGF or VEGF) and the test compound (this compound or Sunitinib) or vehicle.
-
The mixture is injected subcutaneously into mice, where it forms a solid plug.
-
After a set period (e.g., 7 days), the Matrigel plugs are excised.
-
The extent of new blood vessel formation within the plug is quantified, often by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers like CD31.[2][4][8][9][10]
-
Conclusion
Both this compound and Sunitinib demonstrate significant anti-tumor activity in preclinical models of renal cell carcinoma, primarily through the inhibition of key angiogenic pathways. While Sunitinib is a well-established therapy, this compound's potent dual inhibition of VEGFR and FGFR presents a distinct and promising therapeutic strategy. The data presented here, while not from direct head-to-head comparative trials, provides a valuable framework for understanding the relative strengths of each compound. Further direct comparative studies are warranted to fully elucidate their differential efficacy and to guide their optimal clinical application in the treatment of RCC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 3. selleckchem.com [selleckchem.com]
- 4. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
- 5. Sunitinib prevents cachexia and prolongs survival of mice bearing renal cancer by restraining STAT3 and MuRF-1 activation in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Look at Angiogenesis Inhibition: Lucitanib vs. Lenvatinib
In the landscape of cancer therapeutics, the inhibition of angiogenesis—the formation of new blood vessels that fuel tumor growth—remains a cornerstone of treatment strategies. Among the armamentarium of anti-angiogenic agents, multi-kinase inhibitors targeting key signaling pathways have demonstrated significant clinical benefit. This guide provides a detailed comparison of two such inhibitors, Lucitanib and Lenvatinib, for researchers, scientists, and drug development professionals. Both drugs exert their anti-angiogenic effects primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), crucial mediators of tumor neovascularization.
Mechanism of Action: Dual Targeting of Key Angiogenesis Pathways
Both this compound and Lenvatinib are orally administered, small molecule tyrosine kinase inhibitors (TKIs) that share a common mechanism of disrupting the signaling cascades essential for angiogenesis. Their primary targets are VEGFRs and FGFRs, two families of receptor tyrosine kinases that play pivotal roles in endothelial cell proliferation, migration, and survival.
Lenvatinib is a potent inhibitor of VEGFR1, VEGFR2, and VEGFR3.[1] It also demonstrates significant inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1] Beyond these primary targets, Lenvatinib also inhibits other receptor tyrosine kinases implicated in oncogenesis, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene receptor tyrosine kinase (KIT), and the rearranged during transfection (RET) proto-oncogene.[2] This broad-spectrum activity allows Lenvatinib to not only inhibit angiogenesis but also to potentially exert direct anti-tumor effects.
This compound is also a dual inhibitor of VEGFR and FGFR pathways. It potently inhibits VEGFR1, VEGFR2, and VEGFR3, as well as FGFR1 and FGFR2.[3][4] Similar to Lenvatinib, this compound also targets PDGFRα and PDGFRβ. The dual blockade of both VEGFR and FGFR signaling pathways by these drugs is thought to provide a more comprehensive and durable anti-angiogenic effect, potentially overcoming resistance mechanisms that can arise from the upregulation of alternative pro-angiogenic pathways.
Below is a diagram illustrating the signaling pathways targeted by this compound and Lenvatinib.
Preclinical Efficacy: A Quantitative Comparison
The in vitro potency of this compound and Lenvatinib against their target kinases provides a direct measure of their inhibitory activity. The following tables summarize the available data on their half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki).
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Target | This compound (IC50/Ki) | Lenvatinib (IC50/Ki) |
| VEGFR1 | 7 nM (IC50)[3][4] | 1.3 nM (Ki)[1] |
| VEGFR2 | 25 nM (IC50)[3][4] | 0.74 nM (Ki)[5] |
| VEGFR3 | 10 nM (IC50)[3][4] | 0.71 nM (Ki)[5] |
| FGFR1 | 17.5 nM (IC50)[3][4] | 22 nM (Ki)[1] |
| FGFR2 | 82.5 nM (IC50)[3][4] | 8.2 nM (Ki)[5] |
| FGFR3 | - | 15 nM (Ki)[5] |
| PDGFRα | Ki = 0.11 µM[3] | - |
| KIT | - | 11 nM (Ki)[5] |
| RET | - | 1.5 nM (Ki)[5] |
In cellular assays, both drugs have demonstrated the ability to inhibit key processes in angiogenesis.
Table 2: In Vitro Angiogenesis Inhibition
| Assay | This compound (IC50) | Lenvatinib (IC50) |
| VEGF-stimulated HUVEC Proliferation | 40 nM[3] | 3.4 nM[5] |
| bFGF-stimulated HUVEC Proliferation | 50 nM[3] | 410 nM[5] |
| HUVEC Tube Formation (VEGF-induced) | - | 2.7 nM[5] |
| HUVEC Tube Formation (bFGF-induced) | - | 7.3 nM[1] |
| HUVEC Tube Formation (bFGF + VEGF-induced) | - | 12.6 nM[1] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
The inhibitory activity of this compound and Lenvatinib against VEGFR and FGFR kinases is typically determined using in vitro kinase assays. A general protocol for such an assay is as follows:
Detailed Steps:
-
Reagent Preparation: Recombinant human VEGFR and FGFR kinases, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP are prepared in a kinase buffer (e.g., HEPES buffer containing MgCl2, MnCl2, DTT, and BSA).
-
Assay Plate Setup: The kinase and substrate are added to the wells of a 96- or 384-well plate.
-
Inhibitor Addition: Serial dilutions of the test compounds (this compound or Lenvatinib) are added to the wells. Control wells receive the vehicle (e.g., DMSO).
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the remaining ATP is quantified using a luminescence-based assay (e.g., Kinase-Glo®). The amount of ATP consumed is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured, and the percentage of kinase inhibition is calculated for each drug concentration. IC50 values are then determined by fitting the data to a dose-response curve.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Detailed Steps:
-
Plate Coating: Wells of a 96-well plate are coated with a thin layer of Matrigel or a similar basement membrane matrix and allowed to solidify at 37°C.[6]
-
Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured and then starved of growth factors.[7] The cells are then harvested and resuspended in a basal medium.
-
Treatment: The HUVEC suspension is treated with various concentrations of this compound or Lenvatinib, along with pro-angiogenic stimuli like VEGF or bFGF.[1]
-
Seeding: The treated cells are seeded onto the solidified Matrigel.
-
Incubation: The plate is incubated for a period of 4 to 18 hours to allow the endothelial cells to form capillary-like networks.[8][9]
-
Analysis: The formation of tube-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops, often using specialized imaging software.[10]
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.
Detailed Steps:
-
Preparation of Matrigel Mixture: Growth factor-reduced Matrigel, kept on ice to remain liquid, is mixed with a pro-angiogenic factor such as bFGF. The test compound (this compound or Lenvatinib) or vehicle is also incorporated into the mixture.[11]
-
Injection: The Matrigel mixture is injected subcutaneously into the flank of immunocompromised mice.[12]
-
Plug Formation and Vascularization: At body temperature, the Matrigel solidifies, forming a plug. Over a period of 7 to 14 days, host endothelial cells migrate into the plug and form new blood vessels.[11]
-
Plug Excision and Analysis: The mice are euthanized, and the Matrigel plugs are surgically removed.[11]
-
Quantification of Angiogenesis: The extent of neovascularization within the plug is quantified. This can be done by measuring the hemoglobin content of the plug, which correlates with the amount of blood perfusion.[13] Alternatively, the plugs can be fixed, sectioned, and stained with endothelial cell markers like CD31 to visualize and quantify the microvessel density.[11]
Clinical Efficacy and Safety: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and Lenvatinib are not available. Therefore, this comparison is based on data from separate clinical trials in different cancer types where these drugs have shown activity. It is important to note that cross-trial comparisons have inherent limitations due to differences in study design, patient populations, and prior treatments.
This compound in Metastatic Breast Cancer
In the Phase II FINESSE study, this compound was evaluated in patients with hormone receptor-positive (HR+)/HER2-negative metastatic breast cancer. The overall response rate (ORR) was 19% in patients with FGFR1 amplification.[14][15] Common adverse events included hypertension (87%), hypothyroidism (45%), nausea (33%), and proteinuria (32%).[14][16]
Lenvatinib in Differentiated Thyroid Cancer
The pivotal Phase III SELECT trial evaluated Lenvatinib in patients with radioactive iodine-refractory differentiated thyroid cancer. Lenvatinib demonstrated a significant improvement in progression-free survival (PFS) compared to placebo (18.3 months vs. 3.6 months).[17][18] The overall response rate was 64.8% for the Lenvatinib group.[17] Common adverse reactions included hypertension (73%), fatigue (67%), diarrhea (67%), and decreased appetite (54%).[18][19]
Table 3: Clinical Efficacy in Selected Cancer Types
| Drug | Cancer Type | Trial | Key Efficacy Metric | Result |
| This compound | HR+/HER2- Metastatic Breast Cancer (FGFR1 amplified) | FINESSE (Phase II) | Overall Response Rate (ORR) | 19%[14][15] |
| Lenvatinib | Differentiated Thyroid Cancer | SELECT (Phase III) | Median Progression-Free Survival (PFS) | 18.3 months[17][18] |
| Overall Response Rate (ORR) | 64.8%[17] |
Table 4: Common Adverse Events (All Grades)
| Adverse Event | This compound (FINESSE study)[14][16] | Lenvatinib (SELECT trial)[18][19] |
| Hypertension | 87% | 73% |
| Fatigue/Asthenia | - | 67% |
| Diarrhea | - | 67% |
| Decreased Appetite | - | 54% |
| Hypothyroidism | 45% | - |
| Nausea | 33% | 47% |
| Proteinuria | 32% | 34% |
Dashes indicate data not reported in the primary analysis of the cited study.
Conclusion
This compound and Lenvatinib are both potent oral multi-kinase inhibitors that effectively target the VEGFR and FGFR signaling pathways, key drivers of tumor angiogenesis. Preclinical data demonstrate their ability to inhibit endothelial cell proliferation and tube formation, as well as in vivo angiogenesis. While direct comparative clinical trials are lacking, both drugs have shown meaningful clinical activity in various solid tumors, albeit with distinct safety profiles that require careful management.
Lenvatinib has a broader range of approved indications and a larger body of clinical data supporting its efficacy. This compound continues to be investigated in various cancer types, with promising activity observed in patient populations with specific molecular alterations such as FGFR amplification.
For researchers and drug development professionals, the choice between these inhibitors for further investigation may depend on the specific cancer type, the molecular profile of the tumor, and the desired balance between efficacy and tolerability. The information presented in this guide provides a foundational comparison to aid in these considerations. Further research, including potential head-to-head trials, will be crucial to fully delineate the comparative advantages of this compound and Lenvatinib in the inhibition of angiogenesis.
References
- 1. cancerresgroup.us [cancerresgroup.us]
- 2. Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. 內皮細胞管形成血管生成試驗 [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety and Effectiveness of Lenvatinib in 594 Patients with Unresectable Thyroid Cancer in an All-Case Post-Marketing Observational Study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | Efficacy and Safety of Lenvatinib in Anaplastic Thyroid Carcinoma: A Meta-Analysis [frontiersin.org]
- 16. This compound for the Treatment of HR+/HER2- Metastatic Breast Cancer: Results from the Multicohort Phase II FINESSE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.org [mdanderson.org]
- 18. ascopubs.org [ascopubs.org]
- 19. academic.oup.com [academic.oup.com]
Comparative Analysis of Lucitanib and BGJ398 in FGFR1-Amplified Lung Cancer
A Guide for Researchers and Drug Development Professionals
Fibroblast growth factor receptor 1 (FGFR1) amplification is a notable oncogenic driver in a subset of non-small cell lung cancer (NSCLC), particularly in squamous cell carcinoma, occurring in approximately 10-20% of cases.[1] This genetic aberration leads to the overexpression and constitutive activation of the FGFR1 tyrosine kinase, promoting tumor cell proliferation, survival, and angiogenesis.[2][3] Consequently, FGFR1 has emerged as a critical therapeutic target. This guide provides a detailed comparison of two prominent tyrosine kinase inhibitors, Lucitanib and BGJ398 (Infigratinib), which have been evaluated in this context.
Introduction to the Inhibitors
This compound (E-3810) is a potent, orally administered small molecule inhibitor that targets multiple tyrosine kinases. Its activity is directed against Vascular Endothelial Growth Factor Receptors 1-3 (VEGFR1-3), Fibroblast Growth Factor Receptors 1-3 (FGFR1-3), and Platelet-Derived Growth Factor Receptors α/β (PDGFRα/β).[4][5][6][7] This multi-target profile suggests that this compound can exert antitumor effects by directly inhibiting FGFR1-driven proliferation and simultaneously blocking tumor angiogenesis via VEGFR and PDGFR inhibition.[4][7]
BGJ398 (Infigratinib) is a selective, orally available pan-FGFR inhibitor with potent activity against FGFR1, FGFR2, and FGFR3.[8][9] Its high selectivity for the FGFR family is a key characteristic, with nanomolar IC50 values against FGFR1-3 (0.9–1.4 nM) and over 40-fold selectivity against FGFR4 and VEGFR2.[8] This specificity is intended to maximize on-target efficacy while minimizing off-target toxicities associated with broader kinase inhibition.[10] BGJ398 has been approved for the treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements.[11]
Comparative Efficacy Data
The following tables summarize the available preclinical and clinical data for this compound and BGJ398 in the context of FGFR1-amplified lung cancer.
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound | BGJ398 (Infigratinib) |
| FGFR1 | Potent Inhibitor[4][12] | Potent Inhibitor (IC50: 0.9 nM)[8] |
| FGFR2 | Potent Inhibitor[4][12] | Potent Inhibitor (IC50: 1.0 nM)[8] |
| FGFR3 | Potent Inhibitor[4] | Potent Inhibitor (IC50: 1.4 nM)[8] |
| VEGFR1-3 | Potent Inhibitor[1][4][12] | Weak or No Activity (>40-fold less potent than on FGFR1-3)[8] |
| PDGFRα/β | Potent Inhibitor[1][4] | Not a primary target |
Table 2: In Vitro Efficacy in FGFR1-Amplified Lung Cancer Cell Lines
| Cell Line | FGFR1 Status | This compound IC50 (µM) | BGJ398 (Infigratinib) IC50 |
| DMS114 | Amplified | 0.14 - 3.16[4][12] | Data not available in provided results |
| NCI-H1581 | Amplified | 0.14 - 3.16[4][12] | Data not available in provided results |
| NCI-H520 | Amplified | Sensitive (IC50 in range of 0.045–3.16 µM)[4] | Sensitive[11] |
| FGFR1 Non-Amplified Lines | Wild-Type | 3 - 23[4] | Less sensitive |
Note: Direct head-to-head IC50 comparisons in the same studies are limited in the provided search results. Sensitivity is generally correlated with higher FGFR1 gene copy number for both drugs.[4][11]
Table 3: In Vivo Efficacy in FGFR1-Amplified Lung Cancer Xenograft Models
| Model | Drug & Dose | Outcome |
| NCI-H1581 | This compound (5, 10, 20 mg/kg/day PO) | Significant tumor growth inhibition (T/C% = 24, 21, 16 respectively)[12] |
| DMS114 | This compound (5 mg/kg) | Marked tumor growth inhibition (T/C% = 20)[4] |
| FGFR1-Amplified Models | BGJ398 | Potent inhibition of tumor growth[13] |
T/C% (Treated/Control) indicates the relative tumor volume in treated vs. vehicle control groups. A lower value signifies greater antitumor activity.
Table 4: Clinical Trial Data in FGFR1-Amplified Squamous NSCLC
| Drug | Study Phase | Objective Response Rate (ORR) | Key Findings |
| This compound | Phase II | Primary endpoint was ORR[1] | A study was initiated to evaluate this compound in this patient population.[1][7] |
| BGJ398 (Infigratinib) | Phase I | ~11% (in patients treated with ≥100mg)[11][14][15] | Showed antitumor activity with seven partial responses (six confirmed) across cohorts with FGFR alterations.[14] The moderate response rate suggests FGFR1 amplification alone may not be a sufficient biomarker for sensitivity.[10][14] |
Signaling Pathways and Mechanism of Action
The activation of FGFR1 by FGF ligands or gene amplification triggers the dimerization of the receptor and autophosphorylation of its kinase domain. This initiates downstream signaling through major pathways, including the RAS-MAPK and PI3K-AKT-mTOR cascades, which are crucial for cell proliferation, survival, and differentiation.[16][17][18] this compound and BGJ398 are ATP-competitive inhibitors that block this initial phosphorylation step. This compound's broader spectrum also inhibits VEGFR-mediated angiogenesis, a key process for tumor growth and metastasis.[4][16]
Caption: FGFR1 and angiogenic signaling pathways with points of inhibition for this compound and BGJ398.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key experiments used to evaluate these inhibitors.
Cell Viability / Cytotoxicity Assay
This assay determines the concentration of a drug required to inhibit cell growth by 50% (IC50).
-
Cell Culture: FGFR1-amplified lung cancer cell lines (e.g., DMS114, NCI-H1581) are cultured in appropriate media and conditions until they reach logarithmic growth phase.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound or BGJ398 is prepared. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a standard period, typically 72 hours, to allow the drugs to exert their effects.
-
Viability Assessment: A viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or a similar metabolic indicator (MTT, XTT) is added to each well.[19][20][21] The reagent is converted by metabolically active cells into a colored formazan product.
-
Data Acquisition: After a short incubation with the reagent, the absorbance is measured using a spectrophotometric plate reader.
-
Analysis: The absorbance values are normalized to the vehicle control. The IC50 is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[22]
In Vivo Tumor Xenograft Study
This model assesses the antitumor efficacy of a drug in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[23]
-
Tumor Implantation: A suspension of human FGFR1-amplified lung cancer cells (e.g., NCI-H1581) is injected subcutaneously into the flank of each mouse.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 150-200 mm³).[23] Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound or BGJ398 is administered orally (PO) once daily at specified doses (e.g., 5, 10, 20 mg/kg).[4][12] The control group receives the vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint and Analysis: The study concludes after a predetermined period (e.g., 30 days) or when tumors in the control group reach a specified size.[12] The primary endpoint is often tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group (T/C%).[4][12]
Comparative Experimental Workflow
The preclinical evaluation of targeted therapies like this compound and BGJ398 follows a structured workflow to establish efficacy and mechanism of action before advancing to clinical trials.
Caption: A standard preclinical workflow for comparing targeted cancer therapies.
Summary and Conclusion
Both this compound and BGJ398 demonstrate potent inhibitory activity against FGFR1 and show efficacy in preclinical models of FGFR1-amplified lung cancer. The primary distinction lies in their kinase selectivity profiles.
-
BGJ398 (Infigratinib) offers high selectivity for the FGFR family, which may translate to a more favorable safety profile by avoiding off-target toxicities. However, clinical data in NSCLC suggest that FGFR1 amplification alone is not a robust predictor of response, with an objective response rate of around 11%.[11][14][15] This indicates that other co-occurring genetic alterations or resistance mechanisms may be at play.[24]
-
This compound presents a dual-inhibition strategy by targeting both FGFR1-driven proliferation and VEGFR/PDGFR-mediated angiogenesis.[4] Preclinical data show marked tumor growth inhibition in FGFR1-amplified lung cancer models.[4][12] This simultaneous blockade could be therapeutically advantageous, potentially overcoming resistance mechanisms that involve angiogenic escape pathways.[4]
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. JCI - Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer [jci.org]
- 4. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clovis Oncology Announces First Patient Enrolled In this compound Phase 2 Study In Squamous Non-small Cell Lung Cancer - BioSpace [biospace.com]
- 8. bgj398.net [bgj398.net]
- 9. Targeting FGFR1-amplified lung squamous cell carcinoma with the selective pan-FGFR inhibitor BGJ398. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BGJ398, A Pan-FGFR Inhibitor, Overcomes Paclitaxel Resistance in Urothelial Carcinoma with FGFR1 Overexpression [mdpi.com]
- 14. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fibroblast kinase 1-3 inhibitor BGJ398 in patients with FGFR1 amplified squamous non-small cell lung cancer treated in a phase I study: Evaluation of tumor tissue and response at a single center. - ASCO [asco.org]
- 16. mdpi.com [mdpi.com]
- 17. FGFR1 regulates proliferation and metastasis by targeting CCND1 in FGFR1 amplified lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. air.unipr.it [air.unipr.it]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibitor-sensitive FGFR2 and FGFR3 mutations in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oncogene alterations in non-small cell lung cancer with FGFR1 amplification—novel approach to stratify patients who benefit from FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Lucitanib and Anti-PD-1 Therapy: A Comparative Guide for Researchers
An in-depth analysis of the preclinical and clinical evidence supporting the combination of the multi-kinase inhibitor, Lucitanib, with anti-PD-1 checkpoint blockade, offering a promising therapeutic strategy in advanced solid tumors. This guide provides a comparative overview of its efficacy against alternative treatments, detailed experimental methodologies, and a visual representation of the underlying biological pathways.
The combination of this compound, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptors (PDGFRα/β), and fibroblast growth factor receptors (FGFR1-3), with anti-programmed cell death protein 1 (anti-PD-1) therapy is emerging as a promising strategy to overcome resistance to immunotherapy and enhance anti-tumor responses. This guide synthesizes the available preclinical and clinical data to provide a comprehensive resource for researchers and drug development professionals.
Preclinical Efficacy in Syngeneic Mouse Models
Preclinical studies in various syngeneic mouse models have demonstrated that the combination of this compound and an anti-PD-1 antibody results in enhanced anti-tumor activity compared to either agent alone.[1][2][3] The proposed mechanism involves the modulation of the tumor microenvironment by this compound, leading to increased infiltration of CD8+ T cells and a reduction in immunosuppressive cells, thereby sensitizing the tumor to anti-PD-1 therapy.[1][2]
Summary of Preclinical Efficacy Data
| Model | Treatment Group | Tumor Growth Inhibition (%) | Median Survival Time (Days) | Tumor-Free Mice |
| H22 (Hepatocellular Carcinoma) | This compound (10 mg/kg QD) | 58.6 | 35.0 | 0/10 |
| Anti-PD-1 (5 mg/kg BIW) | 50.4 | 46.5 | 0/10 | |
| Combination | 81.4 | Not Reached | 2/10 | |
| MC38 (Colon Adenocarcinoma) | Combination | Greater than single agents | - | - |
| CT26 (Colon Carcinoma) | Combination | Greater than single agents | - | - |
Data sourced from a 2019 conference presentation by Dusek RL, et al.[3]
Clinical Evaluation: The LIO-1 Trial
The LIO-1 trial (NCT04042116) is a Phase 1b/2 study evaluating the safety and efficacy of this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors, with a focus on gynecologic malignancies.
LIO-1 Trial: Phase 2 Efficacy in Gynecologic Cancers
| Cancer Cohort | Overall Response Rate (ORR) |
| Endometrial Cancer (EC) | 22.7% (5/22) |
| Cervical Cancer (CC) | 26.1% (12/46) |
| Ovarian Cancer (OC) | 12.1% (4/33) |
| Endometrial/Ovarian Clear-Cell (EOCC) | 26.1% (6/23) |
Data cutoff: April 14, 2022.
Notably, in the endometrial cancer cohort, responses were observed in patients who had previously not responded to PD-1 inhibitors.[4] The combination therapy demonstrated a manageable safety profile, with hypertension being the most frequent Grade ≥3 treatment-related adverse event.[4]
Comparative Analysis with Alternative Therapies
The efficacy of this compound in combination with nivolumab is comparable to or exceeds that of other approved therapies for advanced gynecologic cancers.
Efficacy of Comparator/Alternative Therapies
| Therapy | Cancer Type | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Lenvatinib + Pembrolizumab | Advanced Endometrial Cancer | KEYNOTE-775/Study 309 | 38.3% (pMMR) | 6.6 (pMMR) | 17.4 (pMMR) |
| Bevacizumab + Chemotherapy | Advanced Cervical Cancer | GOG-0240 | 48% | 8.2 | 17.0 |
| Rucaparib (PARP inhibitor) | Recurrent Ovarian Cancer (HRD-positive) | ARIEL3 | - | 13.6 | - |
| Niraparib (PARP inhibitor) | Recurrent Ovarian Cancer (Platinum-sensitive, HRD-positive) | QUADRA | 29% | - | - |
pMMR: proficient Mismatch Repair. HRD: Homologous Recombination Deficiency.[5][6][7][8][9][10]
Experimental Protocols
Preclinical In Vivo Efficacy Studies
A representative protocol for evaluating the in vivo efficacy of this compound in combination with anti-PD-1 therapy in syngeneic mouse models is outlined below.
1. Cell Culture and Tumor Implantation:
-
Murine cancer cell lines (e.g., MC38, CT26, H22) are cultured under standard conditions.
-
A specific number of viable tumor cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).[11][12]
2. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
This compound is administered orally, once daily (e.g., 10 mg/kg).
-
Anti-PD-1 antibody is administered intraperitoneally, twice weekly (e.g., 5 mg/kg).
-
Control groups receive vehicle and/or isotype control antibody.
3. Tumor Measurement and Survival Monitoring:
-
Tumor dimensions (length and width) are measured with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[13]
-
Mice are monitored for signs of toxicity and euthanized when tumors reach a predetermined size or if they show signs of significant morbidity.
-
Survival is recorded as the number of days from the start of treatment until the endpoint.
4. Immunohistochemistry (IHC) for Biomarker Analysis:
-
At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
4-5 µm sections are stained with antibodies against markers of interest, such as CD8 (for cytotoxic T cells) and PD-L1.[14][15][16]
-
Stained slides are digitized and analyzed to quantify the density and localization of immune cells within the tumor microenvironment.
Clinical Trial Protocol: LIO-1 (NCT04042116)
1. Patient Population:
-
Patients with advanced, recurrent, or metastatic gynecologic malignancies (endometrial, cervical, ovarian, and clear-cell cancers) who have received prior platinum-based chemotherapy.
2. Study Design:
-
A Phase 1b/2, open-label, multicenter study.
-
The Phase 2 portion employs a Simon 2-stage design.
3. Treatment Regimen:
-
This compound is administered orally at a starting dose of 6 mg once daily, with the potential for dose escalation to 8 mg and then 10 mg based on safety and tolerability.
-
Nivolumab is administered intravenously at a dose of 480 mg every 28 days.
4. Endpoints:
-
Primary Endpoint: Objective Response Rate (ORR) assessed by the investigator according to RECIST v1.1.
-
Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
Visualizing the Mechanisms of Action
The synergistic effect of this compound and anti-PD-1 therapy can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Signaling pathway of this compound and anti-PD-1 combination therapy.
Caption: Experimental workflows for preclinical and clinical evaluation.
References
- 1. The Multi-Kinase Inhibitor this compound Enhances the Antitumor Activity of Coinhibitory and Costimulatory Immune Pathway Modulators in Syngeneic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Lenvatinib Plus Pembrolizumab in Patients With Advanced Endometrial Ca" by Vicky Makker, Matthew H Taylor et al. [digitalcommons.providence.org]
- 5. onclive.com [onclive.com]
- 6. Bevacizumab Changes Practice in Advanced Cervical Cancer [medscape.com]
- 7. Lenvatinib plus Pembrolizumab for Advanced Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bevacizumab for advanced cervical cancer: final overall survival and adverse event analysis of a randomised, controlled, open-label, phase 3 trial (Gynecologic Oncology Group 240) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PARP Inhibitor Rucaparib in the Maintenance Therapy of Recurrent Ovarian Carcinoma: Highlights from the ARIEL3 Clinical Trial [jhoponline.com]
- 10. onclive.com [onclive.com]
- 11. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syngeneic Tumor Mouse Model | TransCure bioServices [transcurebioservices.com]
- 13. youtube.com [youtube.com]
- 14. Tumor Infiltrating Lymphocytes, PD-L1, and CD8 Immunohistochemistry [bio-protocol.org]
- 15. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PD-L1 expression and CD8 positive lymphocytes in human neoplasms: A tissue microarray study on 11,838 tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lucitanib as a Dual VEGFR/FGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lucitanib with other tyrosine kinase inhibitors (TKIs), focusing on its validated dual inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). The content is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
This compound is a potent oral inhibitor of VEGFR1-3, FGFR1-3, and Platelet-Derived Growth Factor Receptor (PDGFR)α/β.[1] Its dual targeting of both VEGFR and FGFR signaling pathways offers a promising strategy to overcome resistance mechanisms associated with therapies targeting only the VEGF pathway. This guide presents in vitro and in vivo data demonstrating this compound's efficacy and provides detailed protocols for key validation experiments.
Comparative Kinase Inhibition Profile
This compound demonstrates potent inhibition of both VEGFR and FGFR family members. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key kinases and compares them with other well-known TKIs. This data highlights this compound's dual inhibitory potency.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Lenvatinib IC50 (nM) |
| VEGFR1 | 7[2][3] | 90 | 2 | 22 |
| VEGFR2 | 25[2][3] | 6 | 2 | 4 |
| VEGFR3 | 10[2][3] | 20 | 2 | 5.2 |
| FGFR1 | 17.5[2][3] | 580 | 84 | 46 |
| FGFR2 | 82.5[2][3] | - | 17 | 94 |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparative studies are limited.
Preclinical Evidence of Dual Pathway Inhibition
Experimental data from in vitro and in vivo models validate this compound's mechanism of action and antitumor activity.
In Vitro Cellular Assays
This compound effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by either VEGF or basic fibroblast growth factor (bFGF), demonstrating its activity on both pathways.
| Cell-Based Assay | This compound IC50 (nM) | Key Findings |
| VEGF-stimulated HUVEC Proliferation | 40[3] | Inhibition of endothelial cell proliferation, a key step in angiogenesis. |
| bFGF-stimulated HUVEC Proliferation | 50[3] | Demonstrates direct inhibition of the FGFR signaling pathway in endothelial cells. |
| FGFR1-amplified Lung Cancer Cell Lines | 140-23000[4] | Shows cytotoxic activity, with higher sensitivity in cell lines with FGFR1 amplification. |
In Vivo Angiogenesis and Tumor Growth Inhibition
In vivo studies in mice further confirm this compound's potent anti-angiogenic and antitumor effects.
| In Vivo Model | Dosing | Key Findings |
| FGF-induced Angiogenesis (Matrigel Plug Assay) | 20 mg/kg, p.o. for 7 days[2][5] | Complete inhibition of bFGF-induced angiogenic response. |
| Human Tumor Xenografts (e.g., colon, ovarian, renal) | Dose-dependent | Significant inhibition of tumor growth.[2][5] In some models, tumor regression was observed.[3] |
| FGFR1-amplified Lung Cancer Xenografts | 5 mg/kg | Greater antitumor activity compared to non-amplified models, suggesting a dual benefit of inhibiting both angiogenesis and tumor cell proliferation.[6] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by blocking the downstream signaling cascades initiated by VEGFR and FGFR activation. This dual inhibition disrupts critical processes for tumor growth and survival, including angiogenesis, cell proliferation, and migration.
VEGFR Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR signaling, blocking downstream pathways like PI3K/AKT and RAS/MAPK.
FGFR Signaling Pathway Inhibition
Caption: this compound blocks FGFR signaling, inhibiting key downstream pathways like RAS/MAPK and PI3K/AKT.
Experimental Protocols
Detailed methodologies for key validation assays are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Reagents: Recombinant human VEGFR and FGFR kinases, specific peptide substrates, ATP, and kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA).
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the kinase, peptide substrate, and inhibitor dilutions.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Measure substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE®, or ELISA-based).[7][8]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay
This assay measures the effect of an inhibitor on the proliferation of endothelial cells.
Protocol:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium (EGM-2).
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[9]
-
Starve the cells in a low-serum medium (e.g., 1% FBS) for 24 hours.
-
Treat the cells with serial dilutions of this compound or control inhibitors in the presence of a stimulating factor (e.g., 50 ng/mL VEGF or 20 ng/mL bFGF).
-
Incubate for 72 hours.
-
Assess cell proliferation using a viability assay such as MTS or CyQUANT®.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of a compound on the formation of new blood vessels.
Protocol:
-
Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice. Mix with a pro-angiogenic factor (e.g., bFGF) and the test compound (this compound) or vehicle.[10]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Procedure:
-
Analysis:
Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Lines and Animal Model: Use human tumor cell lines (e.g., with known FGFR amplification) and immunodeficient mice.
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally at the desired dose and schedule.
-
Measure tumor volume regularly (e.g., twice a week) with calipers.
-
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and microvessel density).[14]
Conclusion
The presented data strongly supports the characterization of this compound as a potent dual inhibitor of VEGFR and FGFR. Its ability to simultaneously block these two key signaling pathways in cancer provides a strong rationale for its continued investigation in clinical settings, particularly in tumors with aberrations in the FGF/FGFR axis. The detailed protocols provided in this guide offer a framework for researchers to independently validate and further explore the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase assay platforms—Table 17.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Assessment of tumor response to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
- 12. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 13. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Lucitanib with Conventional Chemotherapy In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the synergistic effects of Lucitanib, a multi-targeted tyrosine kinase inhibitor, when used in combination with standard chemotherapy agents in vitro. While specific experimental data on the synergistic interactions of this compound with paclitaxel, cisplatin, or doxorubicin in vitro is not extensively available in the public domain, this document outlines the established methodologies and data presentation formats required to conduct and interpret such studies.
Introduction to this compound
This compound is an oral, potent inhibitor of several receptor tyrosine kinases implicated in tumor growth and angiogenesis. Its primary targets include:
-
Fibroblast Growth Factor Receptors (FGFR1-3)
-
Vascular Endothelial Growth Factor Receptors (VEGFR1-3)
-
Platelet-Derived Growth Factor Receptors (PDGFRα/β) [1][2][3]
By inhibiting these pathways, this compound can disrupt tumor cell proliferation, survival, and the formation of new blood vessels that supply tumors. Preclinical studies have demonstrated its antitumor activity in various cancer models[4][5]. A synergistic effect of this compound in combination with paclitaxel has been observed in in vivo models of triple-negative breast cancer, suggesting a strong rationale for investigating these combinations in a controlled in vitro setting.
Assessing Synergy: The Chou-Talalay Method
A robust method for quantifying drug interactions is the Combination Index (CI) method developed by Chou and Talalay. This method provides a quantitative measure of synergy, additivity, or antagonism.
The CI is calculated based on the dose-effect relationships of individual drugs and their combination. The interpretation of the CI value is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Data Presentation: Summarizing In Vitro Synergy
Clear and concise data presentation is crucial for comparing the efficacy of different drug combinations. The following tables provide a template for summarizing key quantitative data from in vitro synergy experiments.
Table 1: Single-Agent and Combination IC50 Values (µM)
| Cell Line | Chemotherapy Agent | This compound IC50 | Chemotherapy IC50 | Combination IC50 (this compound) | Combination IC50 (Chemotherapy) |
| MDA-MB-231 (Breast) | Paclitaxel | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 (Lung) | Cisplatin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| SKOV3 (Ovarian) | Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Combination Index (CI) Values
| Cell Line | Chemotherapy Agent | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Synergy/Antagonism |
| MDA-MB-231 (Breast) | Paclitaxel | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
| A549 (Lung) | Cisplatin | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
| SKOV3 (Ovarian) | Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
(Note: ED50, ED75, and ED90 represent the effective doses that inhibit 50%, 75%, and 90% of cell growth, respectively.)
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of in vitro studies.
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, SKOV3 for ovarian cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound, the chosen chemotherapy agent (paclitaxel, cisplatin, or doxorubicin), or a combination of both at a constant ratio. Include untreated cells as a control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Combination Index (CI) Analysis
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination using the cell viability data.
-
IC50 Determination: Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each drug and the combination.
-
CI Calculation: Use a software program like CompuSyn to calculate the CI values at different effect levels (e.g., ED50, ED75, ED90) based on the Chou-Talalay method.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: this compound's mechanism of action targeting key signaling pathways.
Caption: Experimental workflow for in vitro synergy analysis.
Conclusion
While direct in vitro evidence for the synergistic effects of this compound with paclitaxel, cisplatin, and doxorubicin is limited in publicly available literature, the established mechanism of action of this compound provides a strong rationale for such investigations. The methodologies and data presentation formats outlined in this guide offer a standardized approach to rigorously evaluate the potential of these combination therapies. The identification of synergistic interactions in vitro would provide a solid foundation for further preclinical and clinical development, potentially leading to more effective treatment strategies for various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic drug screening identifies tractable targeted combination therapies in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New analysis reveals potential effective drug combinations for treating lung cancer | Center for Cancer Research [ccr.cancer.gov]
A Comparative Analysis of Lucitanib and Other Pan-FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lucitanib, a multi-kinase inhibitor, and other prominent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the preclinical and clinical profiles of these targeted therapies.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, through gene amplification, mutations, or fusions, is a known driver in various cancers.[1] This has led to the development of numerous FGFR inhibitors. This compound is a potent oral inhibitor that targets the tyrosine kinase activity of FGFR1-3, Vascular Endothelial Growth Factor Receptors (VEGFR1-3), and Platelet-Derived Growth Factor Receptors α/β (PDGFRα/β).[1][2] This dual inhibition of both FGFR and VEGFR pathways presents a potentially advantageous therapeutic strategy by simultaneously targeting tumor cell proliferation and angiogenesis.[1] This guide compares this compound with other pan-FGFR inhibitors in terms of their biochemical potency, preclinical efficacy, and clinical trial outcomes.
Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected pan-FGFR inhibitors against the FGFR family and other relevant kinases. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | VEGFR1 (nM) | VEGFR2 (nM) | VEGFR3 (nM) | PDGFRα (nM) | PDGFRβ (nM) | CSF-1R (nM) |
| This compound | 17.5[3] | 82.5[3] | 237.5[4] | - | 7[3] | 25[3] | 10[3] | 175[4] | 525[4] | 5[3] |
| Erdafitinib | 1.2 | 2.5 | 4.6 | - | - | - | - | - | - | - |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | - | - | - | - | - | - |
| Infigratinib | 1.0 | 0.9 | 3.0 | 61 | - | - | - | - | - | - |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 | - | - | - | - | - | - |
Data for Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib are from various sources and may not be directly comparable to this compound data. A dash (-) indicates that data was not found in the searched literature.
Preclinical Efficacy
In Vitro Cell-Based Assays
This compound has demonstrated potent anti-proliferative activity in cancer cell lines with FGFR alterations. In a panel of lung, endometrial, and gastric cancer cell lines, those with FGFR1 amplification or FGFR2 amplification/mutation were markedly more sensitive to this compound (IC50s ranging from 0.045–3.16 μM) compared to cell lines with wild-type FGFR1/2 (IC50s of 3–23 μM).[1]
In Vivo Xenograft Models
In vivo studies have shown that this compound causes dose-dependent tumor growth inhibition in various xenograft models.[1] Notably, in lung cancer models with FGFR1 amplification, this compound showed greater antitumor efficacy, suggesting a therapeutic advantage of dual VEGF and FGF receptor inhibition in FGFR1-dependent tumors.[1] Tumor regressions have been observed at higher doses in certain models.[1]
Clinical Trial Data
The following table summarizes key efficacy and safety data from clinical trials of this compound and other pan-FGFR inhibitors.
| Inhibitor | Trial Phase | Cancer Type(s) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Grade ≥3 Adverse Events |
| This compound | Phase I/II | Advanced Solid Tumors (including FGF-aberrant Breast Cancer) | 26% (angiogenesis-sensitive) / 50% (FGF-aberrant breast cancer)[2] | 25 weeks (angiogenesis-sensitive) / 40.4 weeks (FGF-aberrant breast cancer)[2] | Hypertension, Proteinuria, Asthenia, Hand-foot syndrome |
| Erdafitinib | Phase III (THOR) | Urothelial Carcinoma with FGFR alterations | 40%[5] | 5.6 months[5] | Hyperphosphatemia, Stomatitis, Diarrhea, Hand-foot syndrome, Hyponatremia[5][6] |
| Pemigatinib | Phase II (FIGHT-207) | Advanced Solid Tumors with FGFR fusions/rearrangements | 26.5%[7] | 4.5 months[7] | Hyperphosphatemia, Stomatitis, Hypophosphatemia, Anemia[7] |
| Infigratinib | Phase II | Cholangiocarcinoma with FGFR2 fusions/rearrangements | 23.1% | 7.3 months | Hyperphosphatemia, Stomatitis, Fatigue, Alopecia |
| Futibatinib | Phase II (FOENIX-CCA2) | Cholangiocarcinoma with FGFR2 fusions/rearrangements | 41.7%[8] | 9.0 months[8] | Hyperphosphatemia, Alopecia, Dry mouth, Diarrhea, Fatigue[8] |
Data is compiled from various clinical trials and may not be directly comparable. ORR and PFS can vary significantly based on patient population and prior treatments.
Signaling Pathways
The binding of FGF to its receptor, FGFR, triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the FRS2 and PLCγ pathways, which in turn activate the RAS-MAPK and PI3K-AKT signaling cascades, promoting cell proliferation, survival, and migration.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical evaluation of FGFR inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Detailed Steps:
-
Reagent Preparation: Recombinant kinase, a specific peptide substrate, ATP, and the test inhibitor are prepared in a suitable kinase buffer (e.g., containing HEPES, MgCl2, DTT, and BSA).[9][10]
-
Kinase-Inhibitor Incubation: The kinase and serially diluted inhibitor are pre-incubated in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well.
-
Reaction Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA, which chelates Mg2+ ions essential for kinase activity.
-
Signal Detection: The amount of phosphorylated substrate is quantified. Various detection methods can be used, such as:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.[10]
-
Fluorescence/Luminescence-Based Assays (e.g., HTRF, ADP-Glo): These assays use specific antibodies or enzymatic reactions to generate a light signal proportional to the amount of phosphorylated product or ADP generated.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation following treatment with an inhibitor.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11][12][13][14]
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 72 hours).[13]
-
MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[11][12][13][14]
-
Incubation: The plate is incubated for 1-4 hours, during which viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.[11][12][13][14]
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the insoluble formazan crystals.[11][13]
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 490-570 nm).[11][12][13][14]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical procedure for evaluating the antitumor efficacy of an inhibitor in a mouse xenograft model.
Detailed Steps:
-
Cell Preparation and Implantation: Human cancer cells are cultured, harvested, and suspended in a suitable medium (e.g., PBS or Matrigel).[15][16][17] A specific number of cells (e.g., 1-10 million) is then subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[15][16]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[15][18] The tumor-bearing mice are then randomized into treatment and control groups with similar average tumor volumes.[18]
-
Drug Administration: The inhibitor is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage). The control group receives a vehicle control.[15]
-
Tumor Measurement and Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers.[17][18] The tumor volume is calculated using a standard formula (e.g., Volume = (Width² x Length) / 2).[15][18] The body weight and overall health of the mice are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified treatment duration.
-
Data Analysis: Tumor growth curves are plotted for each group. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
This compound is a multi-kinase inhibitor with potent activity against both FGFR and VEGFR signaling pathways. Preclinical data demonstrate its efficacy in FGFR-driven cancer models, with the dual inhibition potentially offering an advantage over more selective FGFR inhibitors by concurrently targeting angiogenesis. Clinical trial results have shown promising activity in patients with FGF-aberrant tumors. However, a direct comparison with other approved pan-FGFR inhibitors is challenging due to the lack of head-to-head studies. The choice of an appropriate FGFR inhibitor for a specific cancer type will likely depend on the specific FGFR alteration, the tumor microenvironment, and the safety profile of the drug. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound in the landscape of pan-FGFR targeted therapies.
References
- 1. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study of this compound (AL3810) in a Cohort of Patients with Recurrent and Metastatic Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Comparison of Clinical Trials Assessing Futibatinib and Pemigatinib versus Chemotherapy in Patients with CCA and FGFR2 Fusion or Other Rearrangements [jhoponline.com]
- 9. In vitro kinase assay [protocols.io]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 18. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Biomarkers for predicting Lucitanib response in preclinical models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of preclinical data on biomarkers for predicting response to Lucitanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR1-3) and fibroblast growth factor receptors (FGFR1-3).
This compound has demonstrated significant antitumor activity in various preclinical models, with its efficacy being closely linked to the molecular characteristics of the tumors, particularly the amplification of the FGFR1 gene. This guide summarizes the key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of this compound's mechanism of action and predictive biomarkers.
Comparative Efficacy of this compound in Preclinical Models
The antitumor activity of this compound has been evaluated in a range of in vitro and in vivo preclinical models. A key determinant of response appears to be the status of the FGFR pathway, with models harboring FGFR1 amplification showing increased sensitivity to the drug.
In Vitro Sensitivity of Cancer Cell Lines to this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of human cancer cell lines with varying status of FGFR1 and FGFR2 amplification and mutation. The data indicates a higher potency of this compound in cell lines with FGFR1 amplification.
| Cell Line | Cancer Type | FGFR1 Status | FGFR2 Status | This compound IC50 (µM) |
| NCI-H1581 | Lung Cancer | Amplified | Wild-type | 0.14 |
| DMS114 | Lung Cancer | Amplified | Wild-type | 0.23 |
| NCI-H520 | Lung Cancer | Wild-type | Wild-type | >10 |
| NCI-H1703 | Lung Cancer | Wild-type | Wild-type | >10 |
| A549 | Lung Cancer | Wild-type | Wild-type | >10 |
| HEC1A | Endometrial Cancer | Wild-type | Wild-type | 2.5 |
| AN3CA | Endometrial Cancer | Wild-type | Mutated | 1.8 |
| MFE280 | Endometrial Cancer | Wild-type | Wild-type | 3.2 |
| SNU16 | Gastric Cancer | Wild-type | Amplified | 1.5 |
| KATOIII | Gastric Cancer | Wild-type | Amplified | 2.1 |
| MKN45 | Gastric Cancer | Wild-type | Wild-type | 3.5 |
Data summarized from Bello et al., Neoplasia, 2016.
In Vivo Antitumor Activity of this compound in Xenograft Models
The efficacy of this compound has been further demonstrated in vivo using tumor xenograft models in mice. Consistent with the in vitro findings, this compound showed greater tumor growth inhibition in models with FGFR1 amplification.[1][2]
| Xenograft Model | Cancer Type | FGFR1 Status | This compound Dose (mg/kg/day) | Tumor Growth Inhibition (T/C %) |
| NCI-H1581 | Lung Cancer | Amplified | 5 | 24 |
| 10 | 21 | |||
| 20 | 16 | |||
| DMS114 | Lung Cancer | Amplified | 5 | 20 |
| 10 | 15 | |||
| 20 | 10 | |||
| NCI-H1299 | Lung Cancer | Non-amplified | 5 | 41 |
| 10 | 30 | |||
| 20 | 25 |
T/C % represents the median tumor volume of the treated group divided by the median tumor volume of the control group, expressed as a percentage. Data from Bello et al., Neoplasia, 2016 and an abstract by Bello et al., 2014.[1][2]
Signaling Pathways Targeted by this compound
This compound exerts its antitumor effects by simultaneously inhibiting the VEGFR and FGFR signaling pathways, which are crucial for tumor angiogenesis and cell proliferation. The binding of vascular endothelial growth factor (VEGF) to its receptor (VEGFR) and fibroblast growth factor (FGF) to its receptor (FGFR) activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[3] this compound blocks the initial receptor tyrosine kinase activation, thereby inhibiting these downstream pathways and leading to reduced tumor growth and angiogenesis.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lucitanib
The proper disposal of Lucitanib, an investigational drug, is a critical component of laboratory safety and environmental protection. Adherence to established guidelines is imperative to mitigate risks to personnel and prevent aquatic toxicity. This document outlines the necessary procedures for the safe handling and disposal of this compound, in accordance with regulatory standards for hazardous pharmaceutical waste.
Hazard Profile of this compound
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, it is crucial to prevent the release of this compound into the environment.[1]
Disposal of this compound and Contaminated Materials
All materials contaminated with this compound, including unused product, partially used vials, and personal protective equipment (PPE), must be disposed of as hazardous waste. The primary method for the disposal of hazardous pharmaceutical waste is incineration at a licensed facility.[2][3][4] This ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Protocol:
-
Segregation: All this compound waste must be segregated from general and non-hazardous waste streams at the point of generation.[4][5] This includes:
-
Unused or expired this compound powder or solutions.
-
Empty and partially used vials or containers.[2]
-
Contaminated laboratory supplies such as pipette tips, tubes, and flasks.
-
Contaminated PPE, including gloves, lab coats, and safety glasses.
-
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[6] These containers are often color-coded; for hazardous pharmaceutical waste, black containers are typically used.[3] For cytotoxic agents, purple-lidded containers are often specified for sharps and yellow containers with purple lids for other contaminated items.[7][8]
-
Ensure the container is compatible with the physical state of the waste (solid or liquid).[6]
-
Original containers of this compound should be placed directly into the hazardous waste container without being emptied.[6]
-
-
Labeling:
-
Storage:
-
Disposal Request and Collection:
-
Once the container is full, or if the waste needs to be removed, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6][9]
-
Complete any required chemical waste disposal request forms provided by your institution.[6]
-
EHS will then transport the waste to a licensed hazardous waste disposal facility for incineration, in compliance with EPA and RCRA regulations.[2][3][10]
-
Key Prohibitions:
-
DO NOT dispose of this compound down the drain.[11][12] This is to prevent contamination of water systems due to its high aquatic toxicity.[1]
-
DO NOT dispose of this compound or contaminated materials in the regular trash.[11][12]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not available, the following table summarizes its inhibitory concentrations, underscoring its potent biological activity and the need for careful handling and disposal.
| Target Receptor | IC₅₀ (nM) |
| VEGFR1 | 7 |
| VEGFR2 | 25 |
| VEGFR3 | 10 |
| FGFR1 | 17.5 |
| FGFR2 | 82.5 |
| CSF-1R | 5 |
Data sourced from MedChemExpress and Selleck Chemicals.[13][14]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound(E3810)|1058137-23-7|MSDS [dcchemicals.com]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. anentawaste.com [anentawaste.com]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. oncolink.org [oncolink.org]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Lucitanib
Essential Safety and Handling Guide for Lucitanib
This guide provides comprehensive, procedural information for the safe handling, use, and disposal of this compound, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR). Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be familiar with its potential risks before handling. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent use of appropriate PPE is mandatory. As an antineoplastic agent, guidelines for handling cytotoxic drugs should be followed.[2][3]
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves immediately if contaminated or damaged.[4][5] |
| Body | Impervious Gown | A disposable, long-sleeved, solid-front gown made of a low-lint, polyethylene-coated material is required. It must have tight-fitting (e.g., knit) cuffs.[5][6] |
| Eyes/Face | Safety Goggles & Face Shield | Wear safety goggles with side shields. A full face shield must be worn over goggles whenever there is a risk of splashing or aerosol generation.[5] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator (e.g., N95) is required when handling the powder form outside of a containment unit (like a fume hood or BSC) to prevent inhalation of aerosols.[4][5] |
Operational Plans: Step-by-Step Handling Procedures
Preparation and Engineering Controls
-
Designated Area: All handling of this compound, especially in its powder form, must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to prevent the formation and spread of dust and aerosols.[1]
-
Surface Protection: Cover the work surface with a disposable, absorbent plastic-backed liner.
-
Assembly: Ensure all necessary equipment (spatulas, weigh boats, solvent vials, waste containers) is inside the containment area before starting.
Handling the Compound
-
Weighing: Handle the powdered form with extreme care to avoid generating dust. Use appropriate tools and weigh the minimum quantity required.
-
Solubilization: When dissolving the compound, add the solvent slowly to the powder to minimize splashing. This compound is soluble in DMSO.[7]
-
General Use: Do not eat, drink, or smoke in the area where this compound is handled.[1] Wash hands thoroughly after handling is complete and PPE has been removed.[1]
Spill Management
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Don PPE: Before cleanup, don the full PPE ensemble described above.
-
Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Working from the outside in, carefully clean the area. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by water.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous (cytotoxic) waste and segregated from other waste streams.[8][9]
-
Containers: Use dedicated, clearly labeled, puncture-proof, and leak-proof containers for all this compound waste.[8] This includes empty stock vials, contaminated PPE, and lab consumables.
-
Contaminated Materials: Gowns, gloves, and any other materials contaminated during handling must be disposed of as hazardous waste.[9]
-
Final Disposal: All this compound waste must be disposed of through an approved hazardous waste disposal service, typically via incineration.[1][9] Do not dispose of it in standard laboratory trash or down the drain.[1]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[10] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1-2 years[10][11] |
First Aid Measures
In case of exposure, follow these immediate procedures.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Thoroughly rinse the affected skin with plenty of water. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Call a physician or poison control center immediately.[1] |
Visual Workflows and Pathways
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: this compound inhibits key signaling pathways by targeting multiple receptor tyrosine kinases.
References
- 1. This compound(E3810)|1058137-23-7|MSDS [dcchemicals.com]
- 2. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. halyardhealth.com [halyardhealth.com]
- 6. dupont.com.sg [dupont.com.sg]
- 7. selleckchem.com [selleckchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. danielshealth.com [danielshealth.com]
- 10. This compound | FGFR | VEGFR | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
